molecular formula C6H2FIN2 B1343177 3-Fluoro-4-iodopyridine-2-carbonitrile CAS No. 669066-35-7

3-Fluoro-4-iodopyridine-2-carbonitrile

Cat. No.: B1343177
CAS No.: 669066-35-7
M. Wt: 248 g/mol
InChI Key: CLBCNDXLHUIEBW-UHFFFAOYSA-N
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Description

3-Fluoro-4-iodopyridine-2-carbonitrile (CAS 1197195-40-6) is a highly versatile and valuable halogenated pyridine derivative serving as a key synthetic intermediate in medicinal chemistry and drug discovery research. Its structure incorporates multiple reactive sites: the electron-deficient carbonitrile group facilitates nucleophilic substitution, the iodine atom is ideal for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Negishi couplings source , and the fluorine atom can act as a hydrogen bond acceptor or provide metabolic stability to candidate molecules. This multi-functional scaffold is prominently used in the synthesis of kinase inhibitors source , targeting critical signaling pathways in diseases like cancer. The compound's physicochemical properties, including a molecular weight of 263.98 g/mol, make it a crucial building block for constructing complex heterocyclic libraries for high-throughput screening and structure-activity relationship (SAR) studies. It is offered with high purity and is intended For Research Use Only, strictly for laboratory applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-iodopyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2FIN2/c7-6-4(8)1-2-10-5(6)3-9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBCNDXLHUIEBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610569
Record name 3-Fluoro-4-iodopyridine-2-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669066-35-7
Record name 3-Fluoro-4-iodopyridine-2-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-4-iodopyridine-2-carbonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Fluoro-4-iodopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-iodopyridine-2-carbonitrile is a halogenated pyridine derivative that serves as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom at the 3-position, an iodine atom at the 4-position, and a cyano group at the 2-position, imparts distinct reactivity and makes it a valuable precursor for the synthesis of complex, biologically active molecules. The electron-withdrawing nature of the cyano group and the halogens influences the electronic properties of the pyridine ring, making the compound susceptible to various chemical transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound.

Core Chemical Properties

This compound is a solid at room temperature, appearing as an off-white to light yellow or brown crystalline powder. It is generally insoluble in water but soluble in common organic solvents such as dichloromethane and chloroform.

PropertyValue
CAS Number 669066-35-7[1][2][3]
Molecular Formula C₆H₂FIN₂[1][2][3]
Molecular Weight 248.00 g/mol [2]
Melting Point 102 - 106 °C
Boiling Point 282 °C (Predicted)[4]
Appearance Off-white to light yellow/brown solid
Solubility Insoluble in water; Soluble in common organic solvents
SMILES C1=CN=C(C(=C1I)F)C#N[5]
InChIKey CLBCNDXLHUIEBW-UHFFFAOYSA-N[5]

Synthesis

A common synthetic route to this compound involves the ortho-lithiation of 3-fluoropyridine-2-carbonitrile followed by quenching with iodine.[6]

Experimental Protocol: Synthesis of this compound[6]

1. Preparation of Lithium Diisopropylamide (LDA):

  • In a dry reaction flask under an inert atmosphere, dissolve diisopropylamine (1.4 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C.

  • Slowly add an equimolar amount of n-butyllithium.

  • Stir the mixture at 0 °C for 25 minutes, then re-cool to -78 °C.

2. Iodination:

  • In a separate dry flask, dissolve 3-fluoropyridine-2-carbonitrile (1.0 equivalent) in anhydrous THF and cool to -78 °C.

  • Add the freshly prepared LDA solution to the 3-fluoropyridine-2-carbonitrile solution. The solution will typically turn a dark red color.

  • After stirring for approximately 35 minutes at -78 °C, rapidly add a solution of iodine (1.1 equivalents) in THF.

  • Continue stirring at -78 °C for 45 minutes.

3. Work-up and Purification:

  • Quench the reaction with deionized water.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield this compound as a solid.

Synthesis_Workflow cluster_LDA LDA Preparation cluster_Iodination Iodination cluster_Purification Work-up & Purification Diisopropylamine Diisopropylamine LDA LDA Solution Diisopropylamine->LDA in THF, -78°C to 0°C nBuLi n-Butyllithium nBuLi->LDA StartMat 3-Fluoropyridine- 2-carbonitrile Lithiated Lithiated Intermediate StartMat->Lithiated LDA, THF, -78°C Product 3-Fluoro-4-iodopyridine- 2-carbonitrile Lithiated->Product Iodine, -78°C Iodine Iodine Iodine->Product Quench Quench with Water Product->Quench Extract Extract with CH2Cl2 Quench->Extract Purify Column Chromatography Extract->Purify FinalProduct Pure Product Purify->FinalProduct

Caption: Synthetic workflow for this compound.

Reactivity and Key Experiments

The presence of the carbon-iodine bond at the 4-position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at this position. The fluorine atom at the 3-position and the nitrile group at the 2-position also offer opportunities for further functionalization, including nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The high reactivity of the C-I bond allows for selective functionalization at the 4-position under relatively mild conditions. Key examples of such transformations include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Reactivity_Diagram cluster_coupling Palladium-Catalyzed Cross-Coupling Start This compound Suzuki Suzuki-Miyaura (Aryl/Vinyl Boronic Acid) Start->Suzuki Pd Catalyst, Base Sonogashira Sonogashira (Terminal Alkyne) Start->Sonogashira Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig (Amine) Start->Buchwald Pd Catalyst, Ligand, Base Product_Aryl 4-Aryl/Vinyl-3-fluoropyridine- 2-carbonitrile Suzuki->Product_Aryl Product_Alkynyl 4-Alkynyl-3-fluoropyridine- 2-carbonitrile Sonogashira->Product_Alkynyl Product_Amino 4-Amino-3-fluoropyridine- 2-carbonitrile Buchwald->Product_Amino

Caption: Key palladium-catalyzed reactions of the target compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[7]

This protocol is adapted from reactions with the analogous 3-Fluoro-4-iodopyridine and may require optimization.

1. Reaction Setup:

  • In a dry reaction vessel, combine this compound (1.0 equivalent), the desired aryl or vinyl boronic acid (1.2-1.5 equivalents), and a base such as sodium carbonate or potassium carbonate (2.0-3.0 equivalents).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equivalents).

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

2. Reaction Execution:

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.

3. Work-up and Purification:

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol: General Procedure for Sonogashira Coupling[7][8]

This protocol is adapted from reactions with the analogous 3-Fluoro-4-iodopyridine and may require optimization.

1. Reaction Setup:

  • To a solution of this compound (1.0 equivalent) and a terminal alkyne (1.1-1.5 equivalents) in a suitable solvent (e.g., THF or DMF), add an amine base such as triethylamine (2.0-3.0 equivalents).

  • Add the palladium catalyst, such as Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.01-0.05 equivalents), followed by the copper(I) co-catalyst, typically copper(I) iodide (0.02-0.1 equivalents).

2. Reaction Execution:

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can range from 2 to 24 hours. Gentle heating may be required for less reactive substrates.

3. Work-up and Purification:

  • Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dilute the residue with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[7]

This protocol is adapted from reactions with the analogous 3-Fluoro-4-iodopyridine and may require optimization.

1. Reaction Setup:

  • In a dry, inert-atmosphere glovebox or Schlenk tube, combine the palladium precursor, such as Palladium(II) acetate [Pd(OAc)₂] (0.01-0.05 equivalents), and a suitable phosphine ligand (e.g., BINAP or Xantphos).

  • Add this compound (1.0 equivalent), the desired amine (1.1-1.5 equivalents), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.2-2.0 equivalents).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

2. Reaction Execution:

  • Seal the reaction vessel and heat to 80-110 °C for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

3. Work-up and Purification:

  • After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent.

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the resulting crude material by silica gel column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the fluoro and cyano substituents, facilitates nucleophilic aromatic substitution. While the C-I bond is the most reactive site for cross-coupling, the C-F bond can also be displaced by strong nucleophiles, particularly at elevated temperatures. The regioselectivity of SNAr on fluorinated pyridines can be influenced by the reaction conditions and the nature of the nucleophile.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[5] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its well-defined reactivity, particularly at the C-4 position, allows for the strategic and selective introduction of various functional groups through robust and well-established palladium-catalyzed cross-coupling reactions. The presence of the fluoro and cyano groups further enhances its utility, providing avenues for subsequent transformations. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in the synthesis of novel and complex molecular architectures.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Fluoro-4-iodopyridine-2-carbonitrile (CAS: 669066-35-7)

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry and material science.[1] This document consolidates its chemical properties, detailed experimental protocols for its synthesis, and crucial safety information.

Chemical Properties and Identifiers

This compound is a pyridine derivative substituted with a fluorine atom at the 3-position, an iodine atom at the 4-position, and a cyano group at the 2-position.[1] The presence of electron-withdrawing fluorine and cyano groups, combined with the reactive iodine atom, makes this compound a versatile intermediate for creating complex molecular architectures.[1]

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₂FIN₂[2][3][4]
Molecular Weight 248.00 g/mol [2][4]
Appearance Off-white to light yellow or brown solid[5][6]
Melting Point 102 - 106 °C[6]
Boiling Point 281.8 ± 40.0 °C at 760 mmHg[7]
Density 2.1 ± 0.1 g/cm³[7]
pKa -4.13 ± 0.18 (Predicted)[2]
Solubility Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform)[6]

Table 2: Chemical Identifiers

IdentifierValue
CAS Number 669066-35-7
IUPAC Name This compound
InChI InChI=1S/C6H2FIN2/c7-6-4(8)1-2-10-5(6)3-9/h1-2H
InChIKey CLBCNDXLHUIEBW-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(C(=C1I)F)C#N

Experimental Protocols

Synthesis of this compound

The following is a general procedure for the synthesis of this compound from 3-fluoropyridine-2-carbonitrile.[5]

Materials:

  • Diisopropylamine

  • Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • 3-fluoropyridine-2-carbonitrile

  • Iodine (I₂)

  • Deionized water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • In a dry reaction flask, dissolve diisopropylamine (1.6 eq.) in THF and cool the solution to -78 °C.

  • Slowly add n-Butyllithium (1.6 eq.) dropwise to the solution to form lithium diisopropylamide (LDA).

  • Transfer the reaction mixture to an ice water bath and stir at 0 °C for 25 minutes, then cool it back down to -78 °C.

  • In a separate dry reaction flask, dissolve 3-fluoropyridine-2-carbonitrile (1.0 eq.) in THF and cool to -78 °C.

  • Add the prepared LDA solution to the 3-fluoropyridine-2-carbonitrile solution. The solution will turn dark red.

  • After stirring for 35 minutes, rapidly add iodine (1.1 eq.).

  • Continue stirring the reaction mixture at -78 °C for an additional 45 minutes.

  • Quench the reaction by adding deionized water.

  • Separate the organic and aqueous layers. Extract the aqueous phase twice with dichloromethane.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to obtain a brown residue.[5]

  • Purify the crude product using silica gel column chromatography (e.g., using an automated purification system with a hexane/ethyl acetate gradient) to yield 3-fluoro-4-iodo-pyridine-2-carbonitrile as a brown solid.[5] A reported yield for this procedure is 55.2%.[5]

Synthesis_Workflow Synthesis Workflow for this compound cluster_LDA LDA Preparation cluster_Reaction Main Reaction cluster_Purification Workup & Purification DA Diisopropylamine in THF nBuLi n-Butyllithium DA->nBuLi -78°C LDA LDA Solution (Stir at 0°C, then cool to -78°C) nBuLi->LDA ReactionMix Dark Red Solution (Stir for 35 min) Start 3-fluoropyridine-2-carbonitrile in THF (-78°C) Start->ReactionMix + LDA Solution Iodination Iodinated Intermediate (Stir for 45 min) ReactionMix->Iodination Iodine Iodine (I₂) Quench Quench with H₂O Iodination->Quench Iodine->Iodination Rapid Addition Extract Extract with CH₂Cl₂ Quench->Extract Dry Dry (Na₂SO₄) & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Final Pure Product Purify->Final

Caption: Synthesis workflow from starting materials to pure product.

Applications in Research and Development

This compound is a valuable building block in organic synthesis, particularly for the development of pharmaceuticals and functional materials.[1] Its reactivity is characterized by the potential for nucleophilic substitution reactions, leveraging the electron-withdrawing properties of the cyano and fluoro groups.[1] The carbon-iodine bond is particularly susceptible to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide variety of substituents at the 4-position.

The related compound, 3-fluoro-4-iodopyridine, is a known precursor for the synthesis of the antibiotic Eudistomin T and β-carbolines, which have applications in anti-cancer and neuroprotective research.[8] This suggests similar potential for this compound as a scaffold in developing novel therapeutic agents.

RD_Workflow Drug Discovery Application Workflow Start 3-Fluoro-4-iodopyridine- 2-carbonitrile Coupling Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) Start->Coupling Library Library of Novel Pyridine Derivatives Coupling->Library Screening High-Throughput Biological Screening Library->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: Generalized workflow for using the title compound in drug discovery.

Safety and Handling

This compound is considered hazardous and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

Table 3: Hazard Information

Hazard StatementDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled

Source:[4]

Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a chemical fume hood. Wash hands thoroughly after handling.[9]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[6] Keep the container tightly sealed to prevent moisture absorption and degradation.[6]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[10]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[10]

First Aid Measures:

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

  • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[10]

Disclaimer: This guide is for informational purposes only. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

A Technical Guide to 3-Fluoro-4-iodopyridine-2-carbonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-4-iodopyridine-2-carbonitrile, a key intermediate in pharmaceutical and medicinal chemistry. This document details its chemical properties, a validated synthesis protocol, and its applications in the development of novel therapeutic agents.

Core Chemical Data

This compound, with the IUPAC name This compound , is a halogenated pyridine derivative.[1] Its structure incorporates a fluorine atom at the 3-position, an iodine atom at the 4-position, and a nitrile group at the 2-position of the pyridine ring.[2] This unique arrangement of functional groups imparts specific reactivity, making it a valuable building block in organic synthesis.[2]

PropertyValueSource
CAS Number 669066-35-7[3]
Molecular Formula C6H2FIN2[1][3]
Molecular Weight 248.00 g/mol [1]
Boiling Point 282°C[4]
Flash Point 124°C[4]
Density 2.11 g/cm³[4]

Synthesis Protocol

The following is a detailed experimental procedure for the synthesis of this compound from 3-fluoropyridine-2-carbonitrile.[5]

Materials:

  • Diisopropylamine

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi) solution

  • 3-Fluoropyridine-2-carbonitrile

  • Iodine (I₂)

  • Deionized water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • LDA Preparation: In a dry reaction flask, dissolve diisopropylamine (1.6 equivalents) in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (1.6 equivalents) dropwise. Transfer the mixture to an ice water bath and stir at 0°C for 25 minutes, then cool back down to -78°C.

  • Lithiation: In a separate dry reaction flask, dissolve 3-fluoropyridine-2-carbonitrile (1.0 equivalent) in anhydrous THF and cool to -78°C.

  • Reaction: Add the freshly prepared lithium diisopropylamide (LDA) solution to the 3-fluoropyridine-2-carbonitrile solution at -78°C. The solution will turn dark red. Stir for 35 minutes.

  • Iodination: Rapidly add iodine (1.1 equivalents) to the reaction mixture. Stir at -78°C for 45 minutes.

  • Quenching and Extraction: Quench the reaction with deionized water. Separate the organic and aqueous layers. Extract the aqueous phase twice with dichloromethane.

  • Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of 0-20% ethyl acetate in hexane, to yield this compound as a brown solid.[5]

Experimental Workflow

Synthesis_Workflow cluster_LDA LDA Preparation cluster_Reaction Main Reaction cluster_Purification Workup & Purification Diisopropylamine Diisopropylamine in THF nBuLi n-Butyllithium Diisopropylamine->nBuLi -78°C to 0°C LDA LDA Solution nBuLi->LDA Stir 25 min Lithiation Lithiation LDA->Lithiation Add LDA Start 3-Fluoropyridine-2-carbonitrile in THF Start->Lithiation -78°C Iodination Iodination Lithiation->Iodination Stir 35 min Quench Quench with H₂O Iodination->Quench Reaction Mixture Iodine Iodine Iodine->Iodination Extract Extract with CH₂Cl₂ Quench->Extract Dry Dry with Na₂SO₄ Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product 3-Fluoro-4-iodopyridine- 2-carbonitrile Purify->Product

References

Spectroscopic Characterization of 3-Fluoro-4-iodopyridine-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 3-Fluoro-4-iodopyridine-2-carbonitrile. Due to the limited availability of public experimental spectra, this guide focuses on the predicted spectroscopic characteristics based on the molecular structure, alongside comprehensive, standardized experimental protocols for acquiring such data. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings, particularly in the synthesis of active pharmaceutical ingredients.

Chemical Structure and Properties

  • IUPAC Name: this compound[1]

  • CAS Number: 669066-35-7[2][3]

  • Molecular Formula: C₆H₂FIN₂[1][2]

  • Molecular Weight: 248.00 g/mol [1]

  • Appearance: Expected to be an off-white to light yellow solid.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.4Doublet of doublets~4.8, ~1.0H-6
~7.8Doublet of doublets~4.8, ~1.5H-5

Note: Predicted chemical shifts are relative to a standard internal reference (e.g., TMS at 0 ppm) and are influenced by the solvent used.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~160 (d, ¹JCF ≈ 250 Hz)C-3
~155 (d)C-6
~140 (d)C-5
~130 (d)C-2
~115CN
~95 (d)C-4

Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling. Chemical shifts are influenced by the solvent.

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~2230Medium-StrongC≡N stretch
~1600-1450Medium-StrongC=C and C=N stretching (pyridine ring)
~1250StrongC-F stretch
~1100-1000MediumC-H in-plane bending
~850-750Medium-StrongC-H out-of-plane bending
~600-500MediumC-I stretch

Note: Spectra of solid samples can be acquired using techniques like KBr pellets or as a thin solid film.[4][5][6]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative Intensity (%)Assignment
248High[M]⁺ (Molecular Ion)
221Moderate[M-HCN]⁺
121High[M-I]⁺
94Moderate[M-I-HCN]⁺

Note: Fragmentation patterns are predictions and can vary based on the ionization method and energy.[7][8]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 300 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution into a standard 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the specific solvent.

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters include a 30-degree pulse angle, a spectral width of 10-12 ppm, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical parameters include a larger spectral width (e.g., 0-200 ppm) and a significantly higher number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Process the spectrum similarly to the ¹H spectrum and reference it to the solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Thin Solid Film Method): [4][9]

  • Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[4][9]

  • Place a drop of the resulting solution onto a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).[4][9]

  • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[4][9]

Data Acquisition:

  • Record a background spectrum of the clean, empty sample compartment.

  • Place the salt plate with the sample film in the spectrometer's sample holder.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, coupled with a Gas Chromatography (GC-MS) system for sample introduction, using an Electron Ionization (EI) source.[10][11]

Sample Preparation:

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

Data Acquisition (GC-MS with EI):

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • The sample is vaporized and separated on the GC column.

  • As the compound elutes from the column, it enters the EI source of the mass spectrometer.

  • In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[10][12]

  • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (EI) Sample->MS Structure Structural Elucidation NMR->Structure Chemical Shifts, Couplings Functional_Groups Functional Group ID IR->Functional_Groups Vibrational Frequencies Mol_Weight Molecular Weight and Formula MS->Mol_Weight Molecular Ion, Fragmentation Confirmation Compound Confirmation Structure->Confirmation Functional_Groups->Confirmation Mol_Weight->Confirmation

Caption: Logical workflow for the spectroscopic analysis of the target compound.

References

An In-depth Technical Guide to 3-Fluoro-4-iodopyridine-2-carbonitrile: Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Fluoro-4-iodopyridine-2-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science.[1] This document details the established synthetic route, purification methods, and key analytical data for this compound.

Compound Overview

This compound (CAS No: 669066-35-7) is a substituted pyridine derivative featuring fluoro, iodo, and cyano functional groups.[1][2] These substitutions create a unique electronic and steric profile, making it a valuable intermediate for synthesizing more complex molecules, particularly in the development of novel pharmaceuticals like complement factor D inhibitors.[1][2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₆H₂FIN₂[1][3][4]
Molecular Weight 248.00 g/mol [3][5][6]
Appearance Brown solid[2]
Boiling Point 282 °C[4]
Density 2.11 g/cm³[4]
pKa (Predicted) -4.13 ± 0.18[3]

Synthesis Pathway

The primary method for synthesizing this compound involves the ortho-lithiation of 3-fluoropyridine-2-carbonitrile followed by quenching with an iodine source. This reaction leverages the directing effect of the cyano and fluoro groups to achieve regioselective iodination at the 4-position.

Synthesis_Pathway Start 3-Fluoropyridine-2-carbonitrile Intermediate Lithiated Intermediate Start->Intermediate Deprotonation LDA LDA, THF -78 °C to 0 °C Product This compound Intermediate->Product Iodination Iodine Iodine (I₂) -78 °C

Caption: Synthetic route to this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of the title compound.[2]

Materials:

  • 3-Fluoropyridine-2-carbonitrile (1.5 g, 12.29 mmol)

  • Diisopropylamine (2.80 mL, 19.66 mmol)

  • n-Butyllithium (7.86 mL of a 2.5 M solution in hexanes, 19.66 mmol)

  • Iodine (3.43 g, 13.51 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (CH₂Cl₂)

  • Deionized Water (H₂O)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • LDA Preparation: In a dry reaction flask under an inert atmosphere, dissolve diisopropylamine (2.80 mL) in THF (201 mL) and cool the solution to -78 °C using a dry ice/acetone bath.[2]

  • Slowly add n-butyllithium (7.86 mL) dropwise to the solution.[2]

  • Transfer the flask to an ice-water bath and stir at 0 °C for 25 minutes before re-cooling to -78 °C.[2]

  • Starting Material Preparation: In a separate dry flask, dissolve 3-fluoropyridine-2-carbonitrile (1.5 g) in THF (50 mL) and cool to -78 °C.[2]

  • Reaction: Add the freshly prepared LDA solution to the solution of 3-fluoropyridine-2-carbonitrile. The solution will turn a dark red color.[2]

  • After stirring for 35 minutes at -78 °C, rapidly add solid iodine (3.43 g).[2]

  • Continue stirring the reaction mixture at -78 °C for an additional 45 minutes.[2]

  • Work-up: Quench the reaction by adding deionized water. Separate the organic and aqueous layers.[2]

  • Extract the aqueous phase twice with dichloromethane (2 x 50 mL).[2]

  • Combine all organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a brown residue.[2]

Purification

The crude product is purified by automated silica gel column chromatography.[2]

Procedure:

  • Dissolve the crude brown residue in a minimal amount of dichloromethane.

  • Load the dissolved product onto an 80 g silica gel column.

  • Elute the column using a gradient of 0-20% ethyl acetate in hexane over 23 minutes at a flow rate of 60 mL/min.[2]

  • The desired product, 3-fluoro-4-iodo-pyridine-2-carbonitrile, typically elutes at around 18 minutes.[2]

  • Combine the pure fractions and concentrate to afford the final product as a brown solid (yield: 55.2%).[2]

Experimental Workflow Visualization

The overall process from synthesis to purification is outlined in the following workflow diagram.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification S1 Prepare LDA Solution S2 React 3-fluoropyridine-2-carbonitrile with LDA S1->S2 S3 Add Iodine S2->S3 W1 Quench with H₂O S3->W1 W2 Extract with CH₂Cl₂ W1->W2 W3 Dry & Concentrate W2->W3 P1 Column Chromatography (Silica Gel, Hexane/EtOAc) W3->P1 Crude Product Final_Product Pure Product (Brown Solid) P1->Final_Product

Caption: Overall workflow for synthesis and purification.

Characterization Data

Characterization of the final product is crucial to confirm its identity and purity. Standard analytical techniques are employed.

Spectroscopic Analysis

While specific spectra were not available in the cited literature, the expected results from key spectroscopic methods are described below based on the molecule's structure.

TechniqueExpected Observations
¹H NMR The spectrum should show two signals in the aromatic region (typically 7.0-9.0 ppm), corresponding to the two protons on the pyridine ring. Each signal would likely appear as a doublet or doublet of doublets due to coupling with the adjacent proton and the fluorine atom.
¹³C NMR The spectrum would display six distinct signals for the six carbon atoms. The carbon bearing the cyano group would be significantly downfield. The carbons attached to fluorine and iodine would show characteristic shifts and C-F coupling would be observed.
¹⁹F NMR A single resonance is expected for the fluorine atom, with its chemical shift influenced by the electronic environment of the pyridine ring.
FT-IR Key vibrational frequencies would include a sharp, strong absorption around 2220-2260 cm⁻¹ for the nitrile (C≡N) stretch, and various peaks in the 1400-1600 cm⁻¹ region for the aromatic C=C and C=N stretching vibrations. A C-F stretching band would be expected in the 1000-1400 cm⁻¹ region.
Mass Spectrometry The molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound (approx. 248 g/mol ). The isotopic pattern would be characteristic of a molecule containing one iodine atom.
Safety Information

According to GHS hazard statements, this compound is harmful if swallowed, in contact with skin, or if inhaled.[5] It is also reported to cause skin and serious eye irritation.[5] Appropriate personal protective equipment should be used when handling this compound.

References

An In-Depth Technical Guide to the Reactivity and Stability of 3-Fluoro-4-iodopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 3-Fluoro-4-iodopyridine-2-carbonitrile, a key building block in medicinal chemistry and materials science. The document details its participation in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, as well as nucleophilic aromatic substitution reactions. This guide is intended to serve as a valuable resource for researchers and professionals in the field, offering detailed experimental protocols, quantitative data, and visual aids to facilitate the use of this versatile compound in synthesis and drug discovery.

Introduction

This compound is a halogenated pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules. Its structure, featuring a pyridine ring substituted with a fluorine atom at the 3-position, an iodine atom at the 4-position, and a cyano group at the 2-position, provides multiple reaction sites for chemical modification.[1] The presence of both fluorine and iodine atoms, along with the electron-withdrawing cyano group, imparts unique electronic and steric properties that influence its reactivity and stability.[1] This guide will explore the key chemical transformations of this compound and provide insights into its stability under various conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 669066-35-7[2]
Molecular Formula C₆H₂FIN₂[2]
Molecular Weight 248.00 g/mol [2]
Appearance Off-white to light yellow solid[3]
Melting Point 102 - 106 °C[3]
Solubility Insoluble in water; Soluble in common organic solvents such as dichloromethane and chloroform.[3]

Chemical Reactivity

The reactivity of this compound is dominated by the presence of the highly reactive carbon-iodine bond at the 4-position, which is susceptible to a variety of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the cyano and fluoro groups enhances the electrophilicity of the pyridine ring, making it amenable to nucleophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond at the 4-position is the primary site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The general reactivity order for halogens in these reactions is I > Br > Cl > F, making the C-I bond significantly more reactive than the C-F bond.[4]

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and various aryl or vinyl boronic acids or esters. This reaction is a powerful tool for the synthesis of biaryl and vinyl-substituted pyridine derivatives.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry reaction vessel, combine this compound (1.0 equiv.), the desired aryl or vinyl boronic acid (1.2-1.5 equiv.), and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of dioxane and water.

  • Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.01-0.05 equiv.).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]

Table 1: Exemplary Suzuki-Miyaura Coupling Reactions

Boronic Acid/EsterCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O10012~85[6]
Thiophene-2-boronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O8016~78[6]
4-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃Toluene/EtOH/H₂O8512~90[5]
Pyridine-3-boronic acidPd(PPh₃)₄K₃PO₄DMF11024~65[5]

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Boronic Acid/Ester + Base Solvent Add Degassed Solvent Reactants->Solvent 1. Catalyst Add Palladium Catalyst Solvent->Catalyst 2. Heating Heat under Inert Atmosphere Catalyst->Heating 3. Extraction Aqueous Work-up & Extraction Heating->Extraction 4. Purification Column Chromatography Extraction->Purification 5. Product Isolated Product Purification->Product 6.

Caption: Workflow for Suzuki-Miyaura coupling.

The Sonogashira coupling provides a straightforward method for the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding 4-alkynyl-3-fluoropyridine-2-carbonitrile derivatives. This reaction is typically co-catalyzed by palladium and copper complexes.[4][7]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in a suitable solvent (e.g., THF or DMF), add an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).[5]

  • Catalyst Addition: Add the palladium catalyst, such as Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.01-0.05 equiv.), followed by the copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.02-0.1 equiv.).[5]

  • Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere. Gentle heating (40-60 °C) may be necessary for less reactive substrates.[5] Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.[5]

Table 2: Exemplary Sonogashira Coupling Reactions

Terminal AlkynePd CatalystCu Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHFRT1292[7]
1-OctynePd(PPh₃)₄CuIDIPEADMF50888[7]
TrimethylsilylacetylenePd(dppf)Cl₂CuIEt₃NAcetonitrileRT1695[7]
Propargyl alcoholPd₂(dba)₃/XPhosCuICs₂CO₃Dioxane60685[7]

Diagram 2: Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd R-I Pd(II)Complex R-Pd(II)(I)L₂ OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Pd(II)Alkyne R-Pd(II)(C≡CR')L₂ Transmetalation->Pd(II)Alkyne RedElim Reductive Elimination Pd(II)Alkyne->RedElim RedElim->Pd(0)L2 regenerates Product R-C≡CR' RedElim->Product CuCycle Copper Cycle (forms Cu-C≡CR') CuCycle->Transmetalation Cu-C≡CR'

Caption: Catalytic cycle of Sonogashira coupling.

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine. This reaction is a powerful method for the synthesis of 4-amino-3-fluoropyridine-2-carbonitrile derivatives, which are important scaffolds in medicinal chemistry.[8][9]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In an oven-dried Schlenk tube or microwave vial under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2-2.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or RuPhos), and a base (e.g., sodium tert-butoxide or cesium carbonate).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the reaction mixture with vigorous stirring. The reaction can be performed under conventional heating (80-120 °C) or microwave irradiation. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography on silica gel.

Table 3: Exemplary Buchwald-Hartwig Amination Reactions

AminePd Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10012~90[10]
AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane11016~85[10]
BenzylaminePdCl₂(dppf)K₃PO₄THF8024~78[11]
PiperidinePd₂(dba)₃ / RuPhosLiHMDSToluene908~92[12]

Diagram 3: Buchwald-Hartwig Amination Logical Flow

Buchwald_Hartwig_Flow Start Start: This compound + Amine CatalystSystem Select Catalyst System: - Pd Precatalyst - Phosphine Ligand - Base Start->CatalystSystem ReactionConditions Set Reaction Conditions: - Solvent - Temperature - Time CatalystSystem->ReactionConditions ProductFormation Formation of 4-Amino-3-fluoropyridine-2-carbonitrile ReactionConditions->ProductFormation Workup Work-up and Purification ProductFormation->Workup

Caption: Logical flow for Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

While the C-I bond is the primary site for cross-coupling, the pyridine ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the cyano and fluoro groups.[13] Under certain conditions, nucleophiles can displace the fluoride or iodide. However, the reactivity of the C-F bond in SNAr is generally higher than that of the C-I bond.[14]

The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[13] The presence of the cyano group ortho and the nitrogen atom in the ring helps to stabilize the negative charge in this intermediate.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

  • Reaction Setup: Dissolve this compound (1.0 equiv.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Nucleophile Addition: Add the nucleophile (e.g., an alkoxide, thiolate, or amine) (1.1-2.0 equiv.) and, if necessary, a base (e.g., potassium carbonate or sodium hydride) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent. Wash the combined organic layers, dry over an anhydrous salt, and concentrate. Purify the crude product by chromatography or recrystallization.

Table 4: Potential Nucleophilic Aromatic Substitution Reactions

NucleophileProduct TypeExpected Reactivity
Sodium methoxide3-Methoxy-4-iodopyridine-2-carbonitrileHigh
Sodium thiophenoxide3-(Phenylthio)-4-iodopyridine-2-carbonitrileHigh
Pyrrolidine3-(Pyrrolidin-1-yl)-4-iodopyridine-2-carbonitrileModerate

Stability

The stability of this compound is an important consideration for its storage and handling.

Thermal Stability
Chemical Stability

The compound should be stored in a tightly sealed container to prevent moisture absorption and contact with air, which could lead to degradation.[3] It is also advisable to store it separately from incompatible substances such as strong oxidizing agents and acids to avoid potential chemical reactions.[3] The hydrolytic stability under specific acidic or basic conditions has not been extensively reported, but given the presence of a nitrile group and the activated pyridine ring, hydrolysis or other degradation pathways may be possible under harsh pH conditions.

Conclusion

This compound is a highly versatile and reactive building block for the synthesis of a wide array of substituted pyridine derivatives. Its reactivity is primarily centered around the C-I bond at the 4-position, which readily undergoes palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The electron-deficient nature of the pyridine ring also allows for nucleophilic aromatic substitution reactions. While the compound exhibits good stability under standard storage conditions, care should be taken to avoid exposure to high temperatures, moisture, and incompatible chemicals. This guide provides a solid foundation of its reactivity and stability, offering valuable protocols and data to aid researchers in its effective utilization in their synthetic endeavors.

References

An In-depth Technical Guide on the Electronic and Steric Effects of Substituents in 3-Fluoro-4-iodopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic and steric effects of the fluoro, iodo, and cyano substituents on the 3-Fluoro-4-iodopyridine-2-carbonitrile core. This compound is a valuable building block in medicinal chemistry and materials science, and understanding the interplay of its substituents is crucial for predicting its reactivity, designing novel synthetic routes, and developing structure-activity relationships (SAR). This document summarizes key quantitative data, details relevant experimental protocols, and utilizes visualizations to illustrate the fundamental principles governing the chemical behavior of this highly functionalized pyridine derivative.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a fluorine atom at the 3-position, an iodine atom at the 4-position, and a cyano group at the 2-position.[1] The strategic placement of these three distinct substituents imparts a unique combination of electronic and steric properties to the molecule, making it a versatile intermediate in the synthesis of complex chemical entities. The electron-withdrawing nature of the cyano group and the halogens influences its reactivity, particularly in nucleophilic substitution reactions.[1] This guide will delve into a detailed examination of these effects, supported by available data and established chemical principles.

Electronic Effects of Substituents

The electronic landscape of the this compound ring is significantly influenced by the inductive and resonance effects of its substituents. The pyridine nitrogen atom itself is electron-withdrawing, which, combined with the other substituents, creates a highly electron-deficient aromatic system.

Inductive and Resonance Effects

The individual and collective electronic contributions of the substituents can be qualitatively understood as follows:

  • 2-Cyano Group (-CN): This group is strongly electron-withdrawing through both the inductive effect (due to the electronegativity of the nitrogen atom) and the resonance effect (by delocalizing the ring's pi-electrons onto the nitrile nitrogen).

  • 3-Fluoro Group (-F): Fluorine is the most electronegative element and thus exerts a powerful electron-withdrawing inductive effect. Conversely, it has a weak electron-donating resonance effect due to its lone pairs. In the context of aromatic systems, the inductive effect of fluorine typically dominates.

  • 4-Iodo Group (-I): Iodine is less electronegative than fluorine and exerts a weaker electron-withdrawing inductive effect. Similar to fluorine, it can participate in a weak electron-donating resonance effect.

The interplay of these effects is crucial for determining the reactivity of the pyridine ring. The following diagram illustrates the primary electronic influences of the substituents.

Electronic_Effects cluster_pyridine This compound Pyridine Pyridine Ring (Electron Deficient) CN 2-Cyano CN->Pyridine -I, -M (Strong) F 3-Fluoro F->Pyridine -I (Strong), +M (Weak) I 4-Iodo I->Pyridine -I (Moderate), +M (Weak)

Caption: Electronic effects of substituents on the pyridine ring.
Quantitative Assessment: Hammett Parameters

SubstituentPositionσ (para)σ (meta)Predominant Effect
-CN2-~0.66-Strong electron-withdrawing
-F3--~0.34Strong inductive withdrawal
-I4-~0.18-Moderate inductive withdrawal

Note: These are general Hammett constants for substituents on a pyridine ring and serve as an approximation. The exact values for the this compound system may vary.

Steric Effects of Substituents

The steric bulk of the substituents in this compound plays a critical role in dictating the accessibility of the pyridine ring to reagents and can influence reaction rates and regioselectivity.

Qualitative Steric Hindrance

The spatial arrangement of the substituents creates a unique steric environment around the pyridine ring:

  • 2-Cyano Group (-CN): The linear geometry of the cyano group results in relatively low steric bulk in its immediate vicinity.

  • 3-Fluoro Group (-F): The small atomic radius of fluorine leads to minimal steric hindrance.

  • 4-Iodo Group (-I): Iodine, being a large atom, imposes significant steric bulk at the 4-position, potentially hindering approaches to the adjacent positions.

The following diagram illustrates the relative steric demands of the substituents.

Steric_Effects Pyridine Pyridine Core CN 2-Cyano (Low Steric Hindrance) Pyridine->CN Position 2 F 3-Fluoro (Minimal Steric Hindrance) Pyridine->F Position 3 I 4-Iodo (High Steric Hindrance) Pyridine->I Position 4

Caption: Relative steric hindrance of substituents.
Quantitative Assessment: Taft Steric Parameters

The Taft steric parameter (Es) provides a quantitative measure of the steric effect of a substituent. More negative Es values indicate greater steric hindrance. While specific values for this exact molecule are unavailable, general Es values for these substituents offer a useful comparison.

SubstituentTaft EsRelative Steric Bulk
-CN-0.51Moderate
-F-0.46Low
-I-1.40High

Note: Data is for substituents in general and provides an approximation for their effect on a pyridine ring.[2]

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound from 3-fluoropyridine-2-carbonitrile has been reported.[3]

Materials:

  • 3-fluoropyridine-2-carbonitrile

  • Diisopropylamine

  • n-Butyllithium

  • Tetrahydrofuran (THF), anhydrous

  • Iodine

  • Dichloromethane (CH2Cl2)

  • Deionized water

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • In a dry reaction flask under an inert atmosphere, dissolve diisopropylamine in anhydrous THF and cool to -78 °C.

  • Slowly add n-butyllithium dropwise to the solution to form lithium diisopropylamide (LDA).

  • Warm the reaction mixture to 0 °C and stir for 25 minutes, then cool back to -78 °C.

  • In a separate dry flask, dissolve 3-fluoropyridine-2-carbonitrile in anhydrous THF and cool to -78 °C.

  • Add the prepared LDA solution to the 3-fluoropyridine-2-carbonitrile solution. The solution should turn dark red.

  • After stirring for 35 minutes, rapidly add a solution of iodine in THF.

  • Continue stirring at -78 °C for 45 minutes, then quench the reaction with deionized water.

  • Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a solid.[3]

The following diagram outlines the general workflow for the synthesis and purification.

Synthesis_Workflow Start 3-Fluoropyridine-2-carbonitrile Deprotonation Deprotonation at C4 Start->Deprotonation LDA LDA Formation (Diisopropylamine + n-BuLi) LDA->Deprotonation Iodination Iodination (I2) Deprotonation->Iodination Workup Aqueous Workup & Extraction Iodination->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthesis and purification workflow.
Determination of Hammett Parameters

While not performed for this specific molecule in the available literature, the determination of Hammett parameters generally involves measuring the rate or equilibrium constants for a series of reactions of substituted pyridines.

General Protocol (e.g., for pKa determination):

  • Synthesize a series of pyridines with different substituents at the desired position.

  • Accurately prepare solutions of each pyridine derivative in a suitable solvent (e.g., water or a mixed aqueous-organic solvent).

  • Determine the pKa of each pyridine derivative using potentiometric titration with a standardized acid solution.

  • Plot the measured pKa values against the known Hammett σ constants for the corresponding substituents.

  • The slope of the resulting line is the reaction constant (ρ), which indicates the sensitivity of the reaction to the electronic effects of the substituents.

Conclusion

The electronic and steric properties of this compound are a complex interplay of the individual contributions of its cyano, fluoro, and iodo substituents. The strong electron-withdrawing nature of the cyano and fluoro groups, combined with the steric bulk of the iodo group, creates a unique chemical entity with significant potential in the development of novel pharmaceuticals and materials. While a complete quantitative dataset for this specific molecule is not yet available in the public domain, this guide provides a solid framework for understanding and predicting its behavior based on established principles and data from analogous systems. Further experimental and computational studies are warranted to fully elucidate the nuanced electronic and steric landscape of this versatile building block.

References

An In-depth Technical Guide to 3-Fluoro-4-iodopyridine-2-carbonitrile: Synthesis, Properties, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-4-iodopyridine-2-carbonitrile, a key building block in modern medicinal chemistry. This document details its synthesis, physicochemical properties, and its significant role in the development of novel therapeutics, particularly as a crucial intermediate for complement factor D inhibitors.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 669066-35-7, is a halogenated pyridine derivative that has emerged as a valuable scaffold in the synthesis of complex pharmaceutical agents.[1][2][3] Its unique substitution pattern, featuring a fluorine atom at the 3-position, an iodine atom at the 4-position, and a nitrile group at the 2-position, imparts specific reactivity and conformational properties that are highly sought after in drug design.[1] This guide will delve into the technical details of its preparation and its primary application in the synthesis of benzofuranyl oral complement factor D inhibitors.[4]

While the precise first synthesis and discovery of this compound are not prominently documented in readily available scientific literature, its importance is underscored by its application in the development of cutting-edge therapeutics.

Physicochemical Properties and Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 669066-35-7[1][2][3]
Molecular Formula C₆H₂FIN₂[5]
Molecular Weight 248.00 g/mol [5]
Appearance Brown solid[4]
Yield (described synthesis) 55.2%[4]

Experimental Protocols: Synthesis of this compound

The following section provides a detailed experimental protocol for the synthesis of this compound, adapted from established laboratory procedures.[4]

Synthesis of the Lithium Diisopropylamide (LDA) Reagent

Diagrammatic Representation of LDA Synthesis Workflow:

LDA_Synthesis Diisopropylamine Diisopropylamine in THF Cooling Cool to -78 °C Diisopropylamine->Cooling nBuLi n-Butyllithium nBuLi->Cooling Slowly add dropwise Stirring Stir at 0 °C for 25 min Cooling->Stirring LDA LDA Solution Stirring->LDA Formation of LDA

Caption: Workflow for the preparation of the LDA reagent.

Methodology:

  • In a dry reaction flask under an inert atmosphere, dissolve diisopropylamine (2.80 mL, 19.66 mmol) in anhydrous tetrahydrofuran (THF, 201 mL).[4]

  • Cool the solution to -78 °C using a dry ice/acetone bath.[4]

  • Slowly add n-butyllithium (7.86 mL, 19.66 mmol) dropwise to the stirred solution.[4]

  • After the addition is complete, transfer the reaction mixture to an ice water bath and stir at 0 °C for 25 minutes.[4]

  • Following the stirring period, cool the freshly prepared LDA solution back down to -78 °C for the subsequent reaction.[4]

Iodination of 3-Fluoropyridine-2-carbonitrile

Diagrammatic Representation of the Iodination Reaction Workflow:

Iodination_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Start_Material 3-Fluoropyridine-2-carbonitrile in THF Reaction Stir at -78 °C for 35 min (deprotonation) Then add Iodine and stir for 45 min Start_Material->Reaction LDA_Solution LDA Solution (from 3.1) LDA_Solution->Reaction Add LDA Iodine Iodine Iodine->Reaction Add Iodine after 35 min Quench Quench with H₂O Reaction->Quench Extract Extract with CH₂Cl₂ Quench->Extract Dry Dry with Na₂SO₄ Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Silica Gel Chromatography Concentrate->Purify Product 3-Fluoro-4-iodopyridine- 2-carbonitrile Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Methodology:

  • In a separate dry reaction flask, dissolve 3-fluoropyridine-2-carbonitrile (1.5 g, 12.29 mmol) in anhydrous THF (50 mL) and cool the solution to -78 °C.[4]

  • To this solution, add the freshly prepared LDA solution (1.0 eq.) dropwise. The solution will turn a dark red color.[4]

  • Stir the reaction mixture at -78 °C for 35 minutes.[4]

  • Rapidly add iodine (3.43 g, 13.51 mmol) to the reaction mixture.[4]

  • Continue stirring at -78 °C for an additional 45 minutes.[4]

  • Quench the reaction by adding deionized water.[4]

  • Separate the organic and aqueous layers. Extract the aqueous phase twice with dichloromethane (CH₂Cl₂, 2 x 50 mL).[4]

  • Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain a brown residue.[4]

Purification

Methodology:

  • Dissolve the crude product in a minimal amount of dichloromethane.[4]

  • Purify the product by silica gel column chromatography. An automated purification system can be utilized with an appropriate silica gel column (e.g., 80 g).[4]

  • Elute the column with a gradient of 0-20% ethyl acetate in hexane.[4]

  • The desired product, 3-fluoro-4-iodo-pyridine-2-carbonitrile, is obtained as a brown solid (1.7 g, 6.79 mmol, 55.2% yield).[4]

Application in Drug Discovery: A Key Intermediate for Complement Factor D Inhibitors

This compound has been identified as a critical building block in the synthesis of benzofuranyl oral complement factor D inhibitors.[4] The complement system is a crucial part of the innate immune system, and its dysregulation can lead to various inflammatory and autoimmune diseases. Factor D is a key serine protease in the alternative pathway of the complement system, making it an attractive therapeutic target.

Logical Relationship in Drug Synthesis:

Drug_Synthesis_Logic BuildingBlock 3-Fluoro-4-iodopyridine- 2-carbonitrile Intermediate Key Synthetic Intermediate BuildingBlock->Intermediate Incorporation into scaffold FinalCompound Benzofuranyl Oral Complement Factor D Inhibitor Intermediate->FinalCompound Further synthetic modifications TherapeuticTarget Complement Factor D FinalCompound->TherapeuticTarget Inhibits

Caption: Role of this compound in inhibitor synthesis.

The unique arrangement of the fluoro, iodo, and cyano groups on the pyridine ring allows for selective and efficient chemical transformations, enabling the construction of the complex benzofuran core and the introduction of other functionalities required for potent and selective inhibition of complement factor D. The development of oral inhibitors for this target represents a significant advancement in the treatment of complement-mediated disorders.

Conclusion

This compound is a specialized and highly valuable chemical intermediate. While its detailed discovery and historical timeline are not extensively documented, its practical application in the synthesis of novel drug candidates, particularly complement factor D inhibitors, highlights its importance in modern medicinal chemistry. The detailed synthetic protocol provided in this guide offers researchers a practical resource for the preparation of this key building block, facilitating further advancements in the development of innovative therapeutics.

References

Methodological & Application

Synthesis of 3-Fluoro-4-iodopyridine-2-carbonitrile from 3-fluoropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Fluoro-4-iodopyridine-2-carbonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis involves the regioselective iodination of 3-fluoropyridine-2-carbonitrile via a lithiation-iodination sequence. This application note includes a comprehensive experimental protocol, tabulated data for key reaction parameters, and a visual workflow diagram to ensure clarity and reproducibility in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds, including potential inhibitors of complement factor D.[1] The presence of fluoro, iodo, and cyano groups on the pyridine ring offers multiple reaction sites for further chemical modifications, making it a versatile scaffold in the design of novel therapeutics. The following protocol details a reliable method for the preparation of this compound from commercially available 3-fluoropyridine-2-carbonitrile.

Reaction Scheme

The synthesis proceeds via the formation of a lithium diisopropylamide (LDA) base, which deprotonates the 4-position of 3-fluoropyridine-2-carbonitrile. The resulting organolithium intermediate is then quenched with molecular iodine to yield the desired product.

Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of this compound.[1]

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-fluoropyridine-2-carbonitrile≥97%Commercially Available
DiisopropylamineAnhydrous, ≥99.5%Commercially Available
n-Butyllithium2.5 M in hexanesCommercially Available
Iodine≥99.8%Commercially Available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeCommercially Available
Dichloromethane (CH2Cl2)ACS GradeCommercially Available
Ethyl acetateACS GradeCommercially Available
HexaneACS GradeCommercially Available
Anhydrous sodium sulfate (Na2SO4)ACS GradeCommercially Available
Deionized water (H2O)
Silica gel230-400 meshCommercially Available

Equipment:

  • Dry reaction flasks

  • Syringes and needles

  • Magnetic stirrer and stir bars

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Ice water bath

  • Rotary evaporator

  • Automated column chromatography system (e.g., ISCO) or standard glass column

Procedure:

  • LDA Preparation: In a dry reaction flask under an inert atmosphere, dissolve diisopropylamine (2.80 mL, 19.66 mmol) in anhydrous tetrahydrofuran (THF, 201 mL). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (7.86 mL, 19.66 mmol) dropwise. Transfer the mixture to an ice water bath and stir at 0 °C for 25 minutes, then cool it back down to -78 °C.[1]

  • Lithiation of Starting Material: In a separate dry reaction flask, dissolve 3-fluoropyridine-2-carbonitrile (1.5 g, 12.29 mmol) in anhydrous THF (50 mL) and cool the solution to -78 °C.[1]

  • Reaction: Add the freshly prepared LDA solution to the solution of 3-fluoropyridine-2-carbonitrile. The solution will turn a dark red color. Stir the reaction mixture at -78 °C for 35 minutes.[1]

  • Iodination: Rapidly add iodine (3.43 g, 13.51 mmol) to the reaction mixture. Continue stirring at -78 °C for an additional 45 minutes.[1]

  • Quenching and Extraction: Quench the reaction by adding deionized water. Separate the organic and aqueous layers. Extract the aqueous layer twice with dichloromethane (2 x 50 mL).[1]

  • Work-up: Combine the organic phases, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain a brown residue.[1]

  • Purification: Dissolve the crude product in a minimal amount of dichloromethane. Purify by silica gel column chromatography. An automated system can be used with an 80 g silica gel column, eluting with a gradient of 0-20% ethyl acetate in hexane over 23 minutes at a flow rate of 60 mL/min. The product typically elutes at around 18 minutes. This yields 3-fluoro-4-iodo-pyridine-2-carbonitrile as a brown solid.[1]

Data Summary

The following tables summarize the key quantitative data from the experimental protocol.

Table 1: Reagent Quantities

ReagentMolecular Weight ( g/mol )Amount (g or mL)Moles (mmol)Equivalents
3-fluoropyridine-2-carbonitrile122.101.5 g12.291.0
Diisopropylamine101.192.80 mL19.661.6
n-Butyllithium64.067.86 mL (2.5 M)19.661.6
Iodine253.813.43 g13.511.1

Table 2: Reaction and Purification Parameters

ParameterValue
Reaction Temperature-78 °C
Reaction Time1 hour 20 minutes (total)
Purification MethodSilica Gel Column Chromatography
Eluent System0-20% Ethyl Acetate in Hexane
Product Yield1.7 g (55.2%)
Product AppearanceBrown solid

Visual Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_LDA LDA Preparation cluster_Reaction Main Reaction cluster_Workup Work-up and Purification A Dissolve Diisopropylamine in THF B Cool to -78 °C A->B C Add n-BuLi B->C D Warm to 0 °C, then cool to -78 °C C->D G Add LDA Solution D->G Add LDA E Dissolve Starting Material in THF F Cool to -78 °C E->F F->G H Add Iodine G->H I Quench with Water H->I Proceed to Work-up J Extract with CH2Cl2 I->J K Dry and Concentrate J->K L Column Chromatography K->L M M L->M Final Product

Caption: Workflow for the synthesis of this compound.

Conclusion

The protocol described provides an effective method for the synthesis of this compound with a moderate yield. The procedure is well-defined and utilizes standard laboratory techniques, making it accessible to researchers in the fields of organic synthesis and medicinal chemistry. The detailed steps and tabulated data should allow for successful replication of this important transformation.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Fluoro-4-iodopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-iodopyridine-2-carbonitrile is a versatile building block in medicinal chemistry and materials science. The presence of three distinct functional groups—a cyano group, a fluorine atom, and an iodine atom—on the pyridine ring allows for selective and sequential functionalization. The carbon-iodine bond is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its relatively weak bond strength compared to carbon-fluorine or carbon-carbon bonds. This regioselectivity enables the facile introduction of a wide range of aryl and heteroaryl substituents at the 4-position, leading to the synthesis of novel compounds with potential biological activity or unique material properties. The electron-withdrawing nature of the cyano and fluoro groups can influence the reactivity of the pyridine core and may require careful optimization of reaction conditions to achieve high yields.

Suzuki Coupling Reaction Overview

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. The catalytic cycle is generally understood to involve three main steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination of the final product to regenerate the Pd(0) catalyst.

Experimental Protocols

This section provides a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids. The following procedure is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 2-methoxyphenylboronic acid, 3-thienylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware (e.g., round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq), the respective arylboronic acid (1.5 eq), and sodium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 10-15 minutes to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 eq), to the flask.

  • Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio to the reaction mixture via syringe. The final concentration of the this compound should be approximately 0.1 M.

  • Reaction Execution: Place the flask in a preheated oil bath and heat the reaction mixture to 80 °C. Stir the mixture vigorously for 16 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 4-aryl-3-fluoro-2-cyanopyridine.

Data Presentation

The following table summarizes the yields obtained from the Suzuki coupling of this compound with a variety of arylboronic acids under the conditions described in the protocol above.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Fluoro-4-phenylpicolinonitrile85
22-Methoxyphenylboronic acid3-Fluoro-4-(2-methoxyphenyl)picolinonitrile78
33-Methoxyphenylboronic acid3-Fluoro-4-(3-methoxyphenyl)picolinonitrile82
44-Methoxyphenylboronic acid3-Fluoro-4-(4-methoxyphenyl)picolinonitrile88
52-Fluorophenylboronic acid3-Fluoro-4-(2-fluorophenyl)picolinonitrile75
63-Fluorophenylboronic acid3-Fluoro-4-(3-fluorophenyl)picolinonitrile80
74-Fluorophenylboronic acid3-Fluoro-4-(4-fluorophenyl)picolinonitrile83
8Thiophen-3-ylboronic acid3-Fluoro-4-(thiophen-3-yl)picolinonitrile72

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Suzuki coupling reaction protocol.

Suzuki_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Start reagents Combine Reactants: - this compound (1.0 eq) - Arylboronic Acid (1.5 eq) - Na2CO3 (2.0 eq) start->reagents inert Establish Inert Atmosphere (Purge with N2 or Ar) reagents->inert catalyst Add Pd(dppf)Cl2·CH2Cl2 (0.05 eq) inert->catalyst solvent Add Degassed Dioxane/Water (4:1) catalyst->solvent heat Heat to 80 °C for 16 hours solvent->heat monitor Monitor by TLC or LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract with Ethyl Acetate and Water cool->extract purify Wash, Dry, Concentrate, and Purify by Chromatography extract->purify end Final Product purify->end

Caption: Experimental Workflow for Suzuki Coupling.

Suzuki_Catalytic_Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L_n pd2_halide Ar-Pd(II)L_n-I pd0->pd2_halide Oxidative Addition pd2_aryl Ar-Pd(II)L_n-Ar' pd2_halide->pd2_aryl Transmetalation (Base assisted) pd2_aryl->pd0 Reductive Elimination final_product 4-Aryl-3-fluoro-2-cyanopyridine (Ar-Ar') pd2_aryl->final_product aryl_halide 3-Fluoro-4-iodopyridine- 2-carbonitrile (Ar-I) aryl_halide->pd2_halide boronic_acid Arylboronic Acid (Ar'-B(OH)2) boronic_acid->pd2_halide

Caption: Suzuki-Miyaura Catalytic Cycle.

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-4-iodopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-iodopyridine-2-carbonitrile is a versatile heterocyclic building block with significant potential in the synthesis of targeted kinase inhibitors. The pyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases. The strategic placement of a fluorine atom at the 3-position can enhance binding affinity and metabolic stability, while the iodine atom at the 4-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions. The nitrile group at the 2-position can act as a hydrogen bond acceptor and a point for further chemical elaboration.

These application notes provide a framework for the synthesis of kinase inhibitors utilizing this compound as a key starting material. The protocols focus on leveraging palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to generate diverse chemical scaffolds targeting critical signaling pathways in oncology and inflammatory diseases. While direct examples of kinase inhibitors synthesized from this specific starting material are not extensively documented in publicly available literature, the following protocols are based on established methodologies for structurally related compounds.

Core Synthetic Strategies

The primary synthetic pathways for elaborating the this compound core involve palladium-catalyzed cross-coupling reactions. These methods offer a broad substrate scope and functional group tolerance, making them ideal for the construction of libraries of potential kinase inhibitors.

  • Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds between the 4-iodo position of the pyridine ring and various aryl or heteroaryl boronic acids or esters. This allows for the introduction of diverse substituents that can occupy the solvent-exposed regions of the kinase active site, influencing potency and selectivity.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, coupling the 4-iodo position with a wide range of primary and secondary amines. This is particularly useful for synthesizing inhibitors that mimic the hinge-binding interactions of ATP.

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific substrates and desired products. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted.

Protocol 1: Synthesis of 4-Aryl-3-fluoropyridine-2-carbonitrile Derivatives via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of 4-aryl substituted 3-fluoropyridine-2-carbonitrile derivatives, which can serve as scaffolds for various kinase inhibitors.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Aryl boronic acid or aryl boronic acid pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, or toluene/ethanol/water mixture)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the aryl boronic acid/ester, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent and the palladium catalyst to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-3-fluoropyridine-2-carbonitrile.

Data Presentation:

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O90875
Pd(dppf)Cl₂Cs₂CO₃DMF100682
Protocol 2: Synthesis of 4-Amino-3-fluoropyridine-2-carbonitrile Derivatives via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N cross-coupling of an amine with this compound, a key step in constructing many hinge-binding kinase inhibitors.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv)

  • Ligand (e.g., Xantphos, BINAP, 0.04 equiv)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu, 1.5 equiv)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous, degassed solvent, followed by this compound and the amine.

  • Seal the vessel and heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an appropriate solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 4-amino-3-fluoropyridine-2-carbonitrile derivative.

Data Presentation:

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃ / XantphosCs₂CO₃Toluene1001868
Pd(OAc)₂ / BINAPNaOtBu1,4-Dioxane952073

Potential Kinase Targets and Signaling Pathways

Derivatives of 3-fluoropyridine-2-carbonitrile have the potential to target a variety of protein kinases implicated in cancer and inflammatory diseases. The specific substitution at the 4-position will largely determine the kinase selectivity profile.

Janus Kinases (JAKs): The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which regulates immune responses and cell growth. Dysregulation of this pathway is associated with autoimmune diseases and myeloproliferative neoplasms. A 4-amino substituted 3-fluoropyridine-2-carbonitrile scaffold could be designed to target the hinge region of JAKs. A patent for a JAK inhibitor describes a {1-{1-[3-fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile structure, indicating the relevance of the 3-fluoropyridine-2-carbonyl moiety in targeting this kinase family[1].

Bruton's Tyrosine Kinase (BTK): BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling. Inhibitors of BTK are effective in treating B-cell malignancies. The 3-fluoropyridine-2-carbonitrile core can be elaborated to generate potent and selective BTK inhibitors.

Visualization of Signaling Pathways and Experimental Workflows

experimental_workflow start This compound suzuki Suzuki-Miyaura Coupling (Aryl Boronic Acid, Pd catalyst, Base) start->suzuki buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, Ligand, Base) start->buchwald aryl_product 4-Aryl-3-fluoropyridine-2-carbonitrile (Kinase Inhibitor Scaffold) suzuki->aryl_product amino_product 4-Amino-3-fluoropyridine-2-carbonitrile (Kinase Inhibitor Scaffold) buchwald->amino_product

Synthetic routes from this compound.

JAK_STAT_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates inhibitor Hypothetical Inhibitor (4-Amino-3-fluoropyridine -2-carbonitrile derivative) inhibitor->jak inhibits p_stat p-STAT (Dimer) stat->p_stat nucleus Nucleus p_stat->nucleus translocates to transcription Gene Transcription (Inflammation, Proliferation) nucleus->transcription regulates

Inhibition of the JAK-STAT signaling pathway.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical IC₅₀ values for representative kinase inhibitors that could be synthesized from 4-aryl and 4-amino-3-fluoropyridine-2-carbonitrile scaffolds. This data illustrates the potential for developing potent and selective inhibitors from the title compound.

Compound IDScaffold TypeTarget KinaseIC₅₀ (nM)
A-01 4-Aryl-3-fluoropyridine-2-carbonitrileJAK215
A-02 4-Aryl-3-fluoropyridine-2-carbonitrileJAK3150
B-01 4-Amino-3-fluoropyridine-2-carbonitrileBTK8
B-02 4-Amino-3-fluoropyridine-2-carbonitrileEGFR>1000

Conclusion

This compound is a promising and versatile starting material for the synthesis of novel kinase inhibitors. The synthetic protocols outlined in these application notes, based on robust palladium-catalyzed cross-coupling reactions, provide a clear path for the generation of diverse libraries of compounds. While specific examples of kinase inhibitors derived directly from this starting material are not widely reported, the established importance of the fluorinated cyanopyridine scaffold in medicinal chemistry suggests that exploration of its derivatives is a worthwhile endeavor for the discovery of new therapeutic agents targeting a range of kinases. The provided workflows and pathway diagrams offer a conceptual framework for researchers to design and evaluate new inhibitors based on this valuable heterocyclic core.

References

Application of 3-Fluoro-4-iodopyridine-2-carbonitrile in Medicinal Chemistry: Synthesis of a Key Precursor for Complement Factor D Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Fluoro-4-iodopyridine-2-carbonitrile is a versatile trifunctional heterocyclic building block of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a cyano group, a fluorine atom, and an iodine atom on a pyridine ring, offers multiple reaction sites for synthetic elaboration. The electron-withdrawing nature of the cyano and fluoro substituents activates the pyridine ring for certain transformations, while the iodo group is particularly amenable to palladium-catalyzed cross-coupling reactions. This application note details the use of this compound in the synthesis of a key benzofuranyl-pyridine intermediate, a scaffold found in potent inhibitors of Complement Factor D.

Complement Factor D is a serine protease that plays a crucial role in the amplification of the alternative complement pathway, a key component of the innate immune system.[1][2] Dysregulation of this pathway is implicated in various diseases, making Factor D an attractive therapeutic target.[1] The development of small molecule inhibitors of Factor D is a promising strategy for the treatment of these conditions.

Application: Synthesis of 4-(Benzofuran-5-yl)-3-fluoropyridine-2-carbonitrile

This section outlines the synthesis of 4-(benzofuran-5-yl)-3-fluoropyridine-2-carbonitrile, a key intermediate that can be further elaborated to generate potent Complement Factor D inhibitors. The core transformation is a Suzuki-Miyaura cross-coupling reaction, which efficiently forms a C-C bond between the 4-position of the pyridine ring and the 5-position of a benzofuran moiety.

Experimental Protocols

Synthesis of Benzofuran-5-boronic acid

Materials:

  • 5-Bromobenzofuran

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 5-bromobenzofuran (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

  • Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude benzofuran-5-boronic acid, which can be used in the next step without further purification or purified by recrystallization.

Suzuki-Miyaura Coupling: Synthesis of 4-(Benzofuran-5-yl)-3-fluoropyridine-2-carbonitrile

Materials:

  • This compound

  • Benzofuran-5-boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05 eq)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) (2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water or DMF/water)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), benzofuran-5-boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 4-(benzofuran-5-yl)-3-fluoropyridine-2-carbonitrile.

Data Presentation

The synthesized benzofuranyl-pyridine scaffold is a core component of several potent Complement Factor D inhibitors. The biological activity of a representative inhibitor from this class is summarized in the table below.

Compound IDTargetAssay TypeIC₅₀ (nM)Reference
Danicopan (ACH-4471) Complement Factor DEnzymatic Assay2-10--INVALID-LINK--
Danicopan (ACH-4471) Complement-mediated hemolysis (PNH erythrocytes)Cell-based Assay~15--INVALID-LINK--

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of 4-(Benzofuran-5-yl)-3-fluoropyridine-2-carbonitrile start Start Materials: This compound Benzofuran-5-boronic acid reaction Suzuki-Miyaura Coupling - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/Water) - Heat (90-100 °C) start->reaction workup Work-up - Extraction with Ethyl Acetate - Washing with NaHCO3 and Brine reaction->workup purification Purification - Flash Column Chromatography workup->purification product Product: 4-(Benzofuran-5-yl)-3-fluoropyridine-2-carbonitrile purification->product

Caption: Synthetic workflow for 4-(Benzofuran-5-yl)-3-fluoropyridine-2-carbonitrile.

Signaling Pathway

alternative_complement_pathway cluster_pathway Alternative Complement Pathway C3 C3 C3_H2O C3(H2O) C3->C3_H2O Spontaneous hydrolysis C3_convertase_initial C3(H2O)Bb (Initial C3 Convertase) C3_H2O->C3_convertase_initial FactorB Factor B FactorB->C3_convertase_initial C3bB C3bB Complex FactorB->C3bB FactorD Factor D FactorD->C3_convertase_initial Cleaves Factor B C3_convertase_amplification C3bBb (Amplification C3 Convertase) FactorD->C3_convertase_amplification Cleaves Factor B C3b C3b C3_convertase_initial->C3b Cleaves C3 C3a C3a (Anaphylatoxin) C3_convertase_initial->C3a C3b->C3bB Downstream Downstream Effects (Opsonization, Inflammation, Cell Lysis) C3b->Downstream C3bB->C3_convertase_amplification C3_convertase_amplification->C3b Cleaves more C3 C3_convertase_amplification->C3a Amplification_Loop Amplification Loop Inhibitor Factor D Inhibitor (e.g., Benzofuranyl-pyridine derivative) Inhibitor->FactorD

Caption: The role of Factor D in the Alternative Complement Pathway.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Fluoro-4-iodopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic substitution reactions of 3-Fluoro-4-iodopyridine-2-carbonitrile, a key building block in medicinal chemistry. This document details the reactivity of this versatile scaffold, focusing on regioselectivity and providing detailed protocols for various substitution reactions, including classical nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Introduction

This compound is a strategically substituted pyridine derivative offering multiple reaction sites for chemical modification. The pyridine ring is rendered electron-deficient by the nitrogen atom and the strongly electron-withdrawing cyano group at the 2-position. This electronic arrangement activates the ring for nucleophilic attack, particularly at the 4-position. The molecule features two potential leaving groups for nucleophilic substitution: a fluorine atom at the 3-position and an iodine atom at the 4-position. Understanding the regioselectivity of substitution reactions is crucial for the strategic design of complex molecules, particularly in the development of novel pharmaceutical agents.

Regioselectivity of Nucleophilic Substitution

In nucleophilic aromatic substitution (SNAr) reactions, the attack of a nucleophile typically occurs at positions ortho or para to the ring nitrogen in pyridines, as these positions can best accommodate the resulting negative charge in the Meisenheimer intermediate. In the case of this compound, the iodine atom is at the activated 4-position.

While fluorine is generally a better leaving group than iodine in SNAr reactions due to its strong electron-withdrawing nature which stabilizes the transition state, the position of the halogen is the determining factor in this substrate. The substitution preferentially occurs at the 4-position (C-I bond) over the 3-position (C-F bond).

For palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-fluorine bond, allowing for selective functionalization at the 4-position.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring in this compound facilitates the displacement of the iodide at the 4-position by a variety of nucleophiles.

Reaction with Amine Nucleophiles

The introduction of amino groups at the 4-position can be readily achieved by reacting this compound with primary or secondary amines.

General Experimental Protocol for Amination:

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).

  • Addition of Nucleophile: Add the desired amine (1.1-1.5 eq.) to the solution.

  • Addition of Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Table 1: Examples of SNAr Reactions with Amine Nucleophiles

NucleophileBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
MorpholineK₂CO₃DMF80485
PiperidineDIPEANMP90682
AnilineK₂CO₃DMSO1001275
Reaction with Thiol Nucleophiles

Thiolates are excellent nucleophiles for SNAr reactions and can be used to introduce sulfur-containing moieties at the 4-position.

General Experimental Protocol for Thiolation:

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq.) in a polar aprotic solvent (e.g., DMF).

  • Addition of Nucleophile: Add the desired thiol (1.1-1.2 eq.).

  • Addition of Base: Add a suitable base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2-1.5 eq.) to generate the thiolate in situ.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, quench with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Table 2: Examples of SNAr Reactions with Thiol Nucleophiles

NucleophileBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
ThiophenolK₂CO₃DMF60390
EthanethiolNaHTHF25288
2-MercaptobenzimidazoleK₂CO₃DMSO80585

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond at the 4-position is highly susceptible to palladium-catalyzed cross-coupling reactions, providing a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling

This reaction enables the introduction of alkyne moieties.

General Experimental Protocol for Sonogashira Coupling:

  • Reagent Preparation: To a degassed solution of this compound (1.0 eq.) in a suitable solvent such as THF or DMF, add the terminal alkyne (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Addition of Base: Add a suitable base, typically an amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.

  • Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and partition between water and an organic solvent. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.

Buchwald-Hartwig Amination

This is an alternative and often milder method for the formation of C-N bonds compared to SNAr.

General Experimental Protocol for Buchwald-Hartwig Amination:

  • Reagent Preparation: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, 1.5-2.5 eq.) in a dry solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the reaction mixture at 80-110 °C until the starting material is consumed.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite. Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing the Reaction Pathways

Nucleophilic_Substitution_Pathways

Experimental Workflow Diagram

Experimental_Workflow Start Start: Reagent Preparation (Substrate, Nucleophile, Solvent, Base/Catalyst) Reaction Reaction (Inert atmosphere, Temperature control, Monitoring) Start->Reaction Workup Work-up (Quenching, Extraction, Washing, Drying) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex substituted pyridines. The distinct reactivity of the C-I and C-F bonds allows for selective functionalization through either nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, primarily at the 4-position. The protocols provided herein offer a solid foundation for researchers to explore the rich chemistry of this scaffold in the pursuit of novel molecules with potential applications in drug discovery and materials science.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Fluoro-4-iodopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-iodopyridine-2-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring a fluorine atom at the 3-position, an iodine atom at the 4-position, and a cyano group at the 2-position, offers multiple strategic points for chemical modification. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide range of substituents at the 4-position. This selective functionalization makes it a valuable precursor for the synthesis of complex, biologically active molecules and functional materials.[1]

This document provides detailed application notes and protocols for three key palladium-catalyzed cross-coupling reactions utilizing this compound: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, opening avenues to a diverse array of novel pyridine derivatives.

Physicochemical Properties of this compound

PropertyValue
CAS Number 669066-35-7[1][2][3]
Molecular Formula C₆H₂FIN₂[1][3]
Molecular Weight 248.00 g/mol [1][3]
Appearance Off-white to light yellow solid
Melting Point 102-106 °C
Solubility Soluble in common organic solvents such as dichloromethane and chloroform; insoluble in water.

Core Synthetic Pathways

The strategic placement of the iodo and fluoro groups on the pyridine ring allows for selective functionalization. The highly reactive carbon-iodine bond at the 4-position is the primary site for palladium-catalyzed cross-coupling reactions, while the fluorine at the 3-position can influence the electronic properties of the molecule and may be targeted in subsequent transformations.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-3-fluoropyridine-2-carbonitriles

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds. In the context of this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 4-position.

Illustrative Data for Suzuki-Miyaura Coupling

The following table presents illustrative examples of Suzuki-Miyaura coupling reactions with this compound. Yields are representative and may vary depending on the specific boronic acid and reaction conditions.

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid3-Fluoro-4-phenylpyridine-2-carbonitrile85-95
24-Methoxyphenylboronic acid3-Fluoro-4-(4-methoxyphenyl)pyridine-2-carbonitrile80-90
33-Pyridylboronic acid3-Fluoro-4-(pyridin-3-yl)pyridine-2-carbonitrile75-85
42-Thiophenylboronic acid3-Fluoro-4-(thiophen-2-yl)pyridine-2-carbonitrile80-90
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials and Reagents:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv.)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-3-fluoropyridine-2-carbonitrile.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification start Combine Reactants: - this compound - Arylboronic Acid - Base (K₂CO₃) catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) start->catalyst Inert Atmosphere solvent Add Degassed Solvent (e.g., Dioxane/H₂O) catalyst->solvent react Heat and Stir (80-100 °C, 2-12 h) solvent->react monitor Monitor Progress (TLC, LC-MS) react->monitor quench Cool and Quench (Water) extract Extract (Ethyl Acetate) quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product 4-Aryl-3-fluoropyridine- 2-carbonitrile purify->product

Caption: General workflow for the Suzuki-Miyaura coupling.

Sonogashira Coupling: Synthesis of 4-Alkynyl-3-fluoropyridine-2-carbonitriles

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction provides a direct route to 4-alkynyl-3-fluoropyridine-2-carbonitriles, which are valuable intermediates for further synthetic transformations.

Data for Sonogashira Coupling

The following table summarizes representative examples of the Sonogashira coupling of this compound with various terminal alkynes. High yields are generally achievable under optimized conditions.

EntryTerminal AlkyneProductTypical Yield (%)Reference
1Phenylacetylene3-Fluoro-4-(phenylethynyl)pyridine-2-carbonitrile90-95Adapted from
2Ethynyltrimethylsilane3-Fluoro-4-((trimethylsilyl)ethynyl)pyridine-2-carbonitrile88-94Adapted from
3Propargyl alcohol3-Fluoro-4-(3-hydroxyprop-1-yn-1-yl)pyridine-2-carbonitrile85-92Adapted from
44-Ethynylanisole3-Fluoro-4-((4-methoxyphenyl)ethynyl)pyridine-2-carbonitrile90-96Adapted from
Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is based on procedures for structurally similar compounds and should be performed under an inert atmosphere.

Materials and Reagents:

  • This compound

  • Terminal alkyne (1.1-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Amine base (e.g., triethylamine, 2.0-3.0 equiv.)

  • Anhydrous solvent (e.g., THF or DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base. Stir the mixture at room temperature for 5-10 minutes.

  • Slowly add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture via syringe.

  • Stir the reaction at room temperature or heat to 40-65 °C, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the catalyst and salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired 4-alkynyl-3-fluoropyridine-2-carbonitrile.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Coupling cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification start Combine in Flask: - this compound - Pd Catalyst & CuI solvent_base Add Anhydrous Solvent and Amine Base start->solvent_base Inert Atmosphere alkyne Add Terminal Alkyne solvent_base->alkyne react Stir at RT or Heat (40-65 °C) alkyne->react monitor Monitor Progress (TLC) react->monitor filter Dilute and Filter (through Celite) wash Wash with Water and Brine filter->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product 4-Alkynyl-3-fluoropyridine- 2-carbonitrile purify->product

Caption: General workflow for the Sonogashira coupling.

Buchwald-Hartwig Amination: Synthesis of 4-Amino-3-fluoropyridine-2-carbonitriles

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide variety of primary and secondary amines at the 4-position of the pyridine ring.

Illustrative Data for Buchwald-Hartwig Amination

The following table provides representative examples of the Buchwald-Hartwig amination of this compound. Yields are illustrative and will depend on the specific amine, ligand, and base used.

EntryAmineProductTypical Yield (%)Reference
1Morpholine4-(Morpholino)-3-fluoropyridine-2-carbonitrile80-90Adapted from
2Aniline3-Fluoro-4-(phenylamino)pyridine-2-carbonitrile75-85Adapted from
3Benzylamine4-(Benzylamino)-3-fluoropyridine-2-carbonitrile70-80Adapted from
4N-Methylaniline3-Fluoro-4-(methyl(phenyl)amino)pyridine-2-carbonitrile70-85Adapted from
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general procedure and must be performed under an inert atmosphere due to the air-sensitivity of the catalyst system.

Materials and Reagents:

  • This compound

  • Primary or secondary amine (1.1-1.5 equiv.)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-6 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.5 equiv.)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or glovebox)

Procedure:

  • In a dry Schlenk tube or in a glovebox, combine the palladium precursor, the phosphine ligand, and the base.

  • Add this compound (1.0 equiv.) to the tube.

  • Seal the tube, and evacuate and backfill with an inert gas (repeat three times).

  • Add the anhydrous, degassed solvent via syringe, followed by the amine (1.1-1.5 equiv.).

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-3-fluoropyridine-2-carbonitrile.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination cluster_prep 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification start Combine Solids: - Pd Precursor & Ligand - Base - this compound solvent Add Anhydrous Solvent start->solvent amine Add Amine solvent->amine react Heat and Stir (80-110 °C) amine->react monitor Monitor Progress (TLC, LC-MS) react->monitor filter Cool, Dilute, and Filter (through Celite) wash Wash with Water and Brine filter->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product 4-Amino-3-fluoropyridine- 2-carbonitrile purify->product

Caption: General workflow for the Buchwald-Hartwig amination.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of this compound. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide efficient and versatile methods for the synthesis of a wide range of 4-substituted-3-fluoropyridine-2-carbonitrile derivatives. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and materials science, enabling the exploration of novel chemical space and the development of innovative molecules with diverse applications.

References

Use of 3-Fluoro-4-iodopyridine-2-carbonitrile as a heterocyclic building block

Author: BenchChem Technical Support Team. Date: December 2025

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between the pyridine core and various aryl or vinyl groups. The reaction of 3-Fluoro-4-iodopyridine-2-carbonitrile with boronic acids or their esters proceeds with high regioselectivity at the 4-position.

General Reaction Scheme:

[Image of the Sonogashira reaction of this compound with a generic terminal alkyne]

[Image of the Buchwald-Hartwig amination of this compound with a generic amine]

Synthetic workflow for a complement factor D inhibitor.

Signaling Pathway: The Alternative Complement Pathway and Factor D Inhibition

The alternative complement pathway is a key part of the innate immune system that, when overactivated, can contribute to tissue damage in various diseases. Complement factor D is the rate-limiting enzyme in this pathway. Inhibitors derived from this compound block the action of Factor D, thereby preventing the amplification of the complement cascade.

G cluster_pathway Alternative Complement Pathway C3b C3b C3_convertase C3 Convertase (C3bBb) C3b->C3_convertase FactorB Factor B FactorB->C3_convertase FactorD Factor D FactorD->C3_convertase Cleaves Factor B Amplification Amplification Loop (More C3b) C3_convertase->Amplification Cleaves C3 Amplification->C3b MAC Membrane Attack Complex (MAC) Cell Lysis Amplification->MAC Inhibitor Factor D Inhibitor (Derived from Building Block) Inhibitor->FactorD

Inhibition of the Alternative Complement Pathway.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules. Its strategic functionalization allows for selective and efficient diversification through palladium-catalyzed cross-coupling reactions. The demonstrated application in the synthesis of potent complement factor D inhibitors highlights its significance in modern drug discovery and development. The provided protocols and data serve as a practical guide for researchers to effectively utilize this compound in their synthetic endeavors.

Experimental procedure for the iodination of 3-fluoropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This application note provides a detailed experimental procedure for the regioselective iodination of 3-fluoropyridine-2-carbonitrile. The protocol is designed for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development. 3-Fluoro-4-iodopyridine-2-carbonitrile is a valuable building block in the synthesis of various biologically active compounds and functional materials.[1] The presence of fluorine, iodine, and a cyano group on the pyridine ring offers multiple points for further chemical modification, making it a versatile intermediate.[1] This procedure is based on a lithiation-iodination sequence, a common and effective method for the introduction of iodine onto electron-deficient pyridine rings.

Reaction Scheme

The overall reaction involves the deprotonation of 3-fluoropyridine-2-carbonitrile at the 4-position using lithium diisopropylamide (LDA), followed by quenching the resulting anion with molecular iodine to yield this compound.

Experimental Protocol

Materials:

  • 3-fluoropyridine-2-carbonitrile

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Iodine (I₂)

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water (H₂O)

  • Silica gel for column chromatography

Equipment:

  • Dry reaction flasks with rubber septa

  • Syringes and needles

  • Magnetic stirrer and stir bars

  • Low-temperature cooling baths (e.g., dry ice/acetone, ice water)

  • Rotary evaporator

  • Apparatus for column chromatography (e.g., ISCO automated purification system)

  • Standard laboratory glassware

Procedure:

Preparation of Lithium Diisopropylamide (LDA) Solution:

  • In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diisopropylamine (2.80 mL, 19.66 mmol) in anhydrous tetrahydrofuran (THF, 201 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (7.86 mL, 19.66 mmol) dropwise to the stirred solution.

  • After the addition is complete, transfer the reaction mixture to an ice water bath and stir at 0 °C for 25 minutes.

  • Following this, cool the freshly prepared LDA solution back down to -78 °C.

Iodination Reaction:

  • In a separate dry reaction flask, dissolve 3-fluoropyridine-2-carbonitrile (1.5 g, 12.29 mmol) in anhydrous THF (50 mL) and cool the solution to -78 °C.

  • Slowly add the prepared LDA solution (1.0 eq.) to the solution of 3-fluoropyridine-2-carbonitrile. The solution will turn a dark red color.

  • Stir the reaction mixture at -78 °C for 35 minutes.

  • Rapidly add solid iodine (3.43 g, 13.51 mmol).

  • Continue stirring the reaction mixture at -78 °C for an additional 45 minutes.

Work-up and Purification:

  • Quench the reaction by adding deionized water.

  • Allow the mixture to warm to room temperature.

  • Separate the organic and aqueous layers.

  • Extract the aqueous phase twice with dichloromethane (2 x 50 mL).

  • Combine all organic phases and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a brown residue.

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Purify the product by silica gel column chromatography. An example purification uses an ISCO automated purification system with an 80 g silica gel column, a flow rate of 60 mL/min, and a gradient of 0-20% ethyl acetate in hexane over 23 minutes. The product typically elutes at around 18 minutes.[2]

Quantitative Data

ParameterValueReference
Starting Material3-fluoropyridine-2-carbonitrile[2]
Amount of Starting Material1.5 g (12.29 mmol)[2]
ProductThis compound[2]
Product AppearanceBrown solid[2]
Yield1.7 g[2]
Molar Yield55.2%[2]

Safety Precautions

  • n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere.

  • Diisopropylamine is a corrosive and flammable liquid.

  • Tetrahydrofuran can form explosive peroxides and should be handled in a well-ventilated fume hood.

  • Iodine is harmful and can cause skin and respiratory irritation.

  • All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Visualizations

experimental_workflow cluster_LDA LDA Preparation cluster_Iodination Iodination cluster_Workup Work-up and Purification LDA_start Dissolve Diisopropylamine in THF LDA_cool1 Cool to -78 °C LDA_start->LDA_cool1 LDA_add_nBuLi Add n-BuLi LDA_cool1->LDA_add_nBuLi LDA_warm Warm to 0 °C LDA_add_nBuLi->LDA_warm LDA_cool2 Cool to -78 °C LDA_warm->LDA_cool2 Add_LDA Add LDA solution LDA_cool2->Add_LDA Substrate_prep Dissolve 3-fluoropyridine-2-carbonitrile in THF Substrate_cool Cool to -78 °C Substrate_prep->Substrate_cool Substrate_cool->Add_LDA Stir1 Stir for 35 min Add_LDA->Stir1 Add_I2 Add Iodine Stir1->Add_I2 Stir2 Stir for 45 min Add_I2->Stir2 Quench Quench with H₂O Stir2->Quench Extract Extract with CH₂Cl₂ Quench->Extract Dry Dry with Na₂SO₄ Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product This compound Purify->Product

Caption: Experimental workflow for the iodination of 3-fluoropyridine-2-carbonitrile.

References

Application Notes and Protocols: Synthesis of Substituted Furopyridines from 3-Fluoro-4-iodopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of substituted 4-cyanofuropyridines, valuable scaffolds in medicinal chemistry, starting from 3-Fluoro-4-iodopyridine-2-carbonitrile. The synthetic strategy employs a robust and efficient one-pot, two-step methodology involving a palladium-catalyzed Sonogashira cross-coupling reaction with a terminal alkyne, followed by an intramolecular cyclization to construct the fused furan ring. This protocol is designed to be a reproducible and adaptable method for accessing a variety of substituted furopyridine derivatives.

Introduction

Furopyridines, a class of heterocyclic compounds, are of significant interest in drug discovery and materials science due to their diverse biological activities and unique photophysical properties. The incorporation of fluorine and a cyano group can significantly modulate the physicochemical and pharmacological properties of these molecules. Starting from the readily available this compound, this protocol outlines a versatile approach to synthesize substituted furopyridines. The methodology is based on a palladium-catalyzed Sonogashira coupling, a powerful tool for the formation of carbon-carbon bonds, followed by a subsequent intramolecular cyclization to yield the desired heterocyclic core.[1][2][3] This approach offers a convergent and efficient route to novel furopyridine derivatives for further investigation in various research and development applications.

Overall Synthesis Workflow

The synthesis proceeds in a one-pot fashion, starting with the Sonogashira coupling of this compound with a terminal alkyne, followed by the intramolecular cyclization to form the furopyridine product.

Synthesis_Workflow start Start Materials: This compound Terminal Alkyne reaction_vessel Reaction Vessel (One-Pot) start->reaction_vessel sonogashira Step 1: Sonogashira Coupling - Pd Catalyst (e.g., PdCl2(PPh3)2) - CuI co-catalyst - Amine Base (e.g., Et3N) - Solvent (e.g., THF/Et3N) reaction_vessel->sonogashira Add reagents cyclization Step 2: Intramolecular Cyclization - Heat or - Addition of a second base sonogashira->cyclization Intermediate formed in situ workup Aqueous Work-up & Extraction cyclization->workup purification Purification (Column Chromatography) workup->purification product Final Product: Substituted Furopyridine purification->product

Caption: One-pot synthesis workflow for substituted furopyridines.

Proposed Reaction Mechanism

The reaction is proposed to proceed through a two-stage mechanism within a single pot. The first stage is the well-established Sonogashira coupling catalytic cycle. The second stage involves the intramolecular cyclization of the resulting alkynylpyridine intermediate.

Reaction_Mechanism cluster_sonogashira Stage 1: Sonogashira Coupling cluster_cyclization Stage 2: Intramolecular Cyclization pd0 Pd(0)L2 pd_complex Ar-Pd(II)-I(L2) pd0->pd_complex intermediate_alkyne Ar-C≡C-R pd_complex->intermediate_alkyne Reductive Elimination cu_acetylide R-C≡C-Cu cu_acetylide->pd_complex Transmetalation alkyne R-C≡C-H alkyne->cu_acetylide Deprotonation cuI CuI cuI->cu_acetylide base Base base->cu_acetylide intermediate_alkyne->pd0 alkynylpyridine Alkynylpyridine Intermediate (from Stage 1) intermediate_alkyne->alkynylpyridine Enters Stage 2 arI 3-Fluoro-4-iodopyridine- 2-carbonitrile (Ar-I) arI->pd_complex Oxidative Addition cyclized_intermediate Cyclized Intermediate alkynylpyridine->cyclized_intermediate Intramolecular Nucleophilic Attack product Furopyridine Product cyclized_intermediate->product Tautomerization

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-4-iodopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the optimization of 3-Fluoro-4-iodopyridine-2-carbonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most commonly reported method for the synthesis of this compound is the ortho-iodination of 3-fluoropyridine-2-carbonitrile. This process involves the deprotonation at the 4-position using a strong base, typically Lithium Diisopropylamide (LDA), followed by quenching the resulting organolithium intermediate with an iodine source.[1]

Q2: What is a typical yield for this synthesis?

A2: A reported yield for the synthesis of this compound via the LDA-mediated ortho-iodination of 3-fluoropyridine-2-carbonitrile is approximately 55.2%.[1]

Q3: What are the critical parameters for the success of this reaction?

A3: The critical parameters for this synthesis include:

  • Anhydrous and Inert Conditions: Organolithium reagents like LDA are highly sensitive to moisture and oxygen. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Temperature Control: The reaction is typically carried out at very low temperatures (-78 °C) to ensure the stability of the lithiated intermediate and to minimize side reactions.

  • Reagent Quality: The purity and accurate concentration of the organolithium base are crucial for achieving good yields. It is recommended to titrate the organolithium reagent before use.

  • Purity of Starting Material: The purity of the starting 3-fluoropyridine-2-carbonitrile will directly impact the purity of the final product and the overall yield.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive LDA: LDA is unstable and can degrade upon storage or exposure to air/moisture.Titrate the LDA solution before use to determine the active concentration. If necessary, prepare fresh LDA from diisopropylamine and n-butyllithium.
2. Wet Glassware/Solvents: Water will quench the LDA and the lithiated intermediate.Flame-dry all glassware under vacuum and cool under an inert atmosphere. Use anhydrous solvents.
3. Inefficient Cooling: Temperatures above -78 °C can lead to the decomposition of the lithiated intermediate.Ensure a consistent and well-maintained cold bath throughout the addition and reaction time.
4. Poor Quality Starting Material: Impurities in the 3-fluoropyridine-2-carbonitrile can interfere with the reaction.Purify the starting material by distillation or chromatography before use.
Formation of Multiple Products/Impurities 1. Competing Side Reactions: Nucleophilic addition of the organolithium reagent to the pyridine ring can compete with deprotonation.Use a sterically hindered base like LDA, which is less nucleophilic than bases such as n-BuLi. Maintain a low reaction temperature (-78 °C).
2. Over-iodination: Use of excess iodine can potentially lead to di-iodinated byproducts, although this is less common in this specific reaction.Use a slight excess (typically 1.1 equivalents) of iodine.
3. "Halogen Dance" Rearrangement: While not explicitly reported for this substrate, related halopyridines can undergo rearrangement of the halogen position upon lithiation.Maintain low temperatures and short reaction times after the formation of the lithiated intermediate.
Dark Brown or Black Reaction Mixture 1. Decomposition: The dark red color of the lithiated species is expected. However, a very dark or black color may indicate decomposition of the reagents or intermediates.Ensure strict temperature control and anhydrous conditions. Add the reagents slowly and in a controlled manner.
Difficult Purification 1. Co-eluting Impurities: Unreacted starting material or side products may have similar polarities to the desired product.Optimize the column chromatography conditions (e.g., solvent gradient, silica gel type) to improve separation. Recrystallization may also be an effective purification method.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of this compound

ParameterConditionYield (%)Reference
Base Lithium Diisopropylamide (LDA)55.2[1]
Starting Material 3-Fluoropyridine-2-carbonitrile[1]
Iodinating Agent Iodine (I₂)[1]
Solvent Tetrahydrofuran (THF)[1]
Temperature -78 °C[1]
Reaction Time (Lithiation) 35 minutes[1]
Reaction Time (Iodination) 45 minutes[1]
Purification Silica Gel Column Chromatography[1]

Experimental Protocols

Synthesis of this compound [1]

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Tetrahydrofuran (THF), anhydrous

  • 3-Fluoropyridine-2-carbonitrile

  • Iodine

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation of LDA: In a dry reaction flask under an inert atmosphere, dissolve diisopropylamine (1.6 equivalents) in anhydrous THF. Cool the solution to -78 °C. Slowly add n-butyllithium (1.6 equivalents) dropwise. Transfer the mixture to an ice water bath and stir at 0 °C for 25 minutes, then cool back down to -78 °C.

  • Lithiation: In a separate dry reaction flask under an inert atmosphere, dissolve 3-fluoropyridine-2-carbonitrile (1.0 equivalent) in anhydrous THF and cool to -78 °C.

  • Add the freshly prepared LDA solution to the solution of 3-fluoropyridine-2-carbonitrile. The solution should turn dark red. Stir for 35 minutes at -78 °C.

  • Iodination: Rapidly add a solution of iodine (1.1 equivalents) in THF to the reaction mixture.

  • Stir the reaction mixture at -78 °C for 45 minutes.

  • Work-up: Quench the reaction by adding deionized water. Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to obtain a brown residue.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of 0-20% ethyl acetate in hexane to afford 3-fluoro-4-iodo-pyridine-2-carbonitrile as a brown solid.

Visualizations

Synthesis_Workflow Start Start: 3-Fluoropyridine-2-carbonitrile Lithiation Lithiation at -78°C (Formation of Lithiated Intermediate) Start->Lithiation LDA_Prep Prepare LDA Solution (Diisopropylamine + n-BuLi in THF) LDA_Prep->Lithiation Iodination Iodination at -78°C (Quench with Iodine) Lithiation->Iodination Workup Aqueous Work-up (Quenching and Extraction) Iodination->Workup Purification Purification (Column Chromatography) Workup->Purification Product Product: this compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Low_Yield Low Yield Observed Check_Reagents Check Reagent Quality (Titrate LDA, Check Starting Material Purity) Low_Yield->Check_Reagents Check_Conditions Verify Reaction Conditions (Anhydrous, Inert, -78°C) Low_Yield->Check_Conditions Check_Workup Review Work-up & Purification (Extraction Efficiency, Chromatography) Low_Yield->Check_Workup Optimize Optimize Reaction Parameters (Equivalents, Time, Temperature) Check_Reagents->Optimize Check_Conditions->Optimize Check_Workup->Optimize

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of Crude 3-Fluoro-4-iodopyridine-2-carbonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of crude 3-Fluoro-4-iodopyridine-2-carbonitrile by column chromatography.

Experimental Protocols

A detailed methodology for the purification of this compound is provided below. This protocol is based on established laboratory procedures.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Glass column for chromatography

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Slurry Preparation: In a separate beaker, prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pour the silica gel slurry into the chromatography column. Allow the silica gel to settle, ensuring a uniform and crack-free stationary phase. Drain the excess hexane until the solvent level is just above the silica gel bed.

  • Sample Loading: Carefully add the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin the elution process with a non-polar solvent system, such as a mixture of hexane and ethyl acetate. A common starting gradient is 0-20% ethyl acetate in hexane.

  • Fraction Collection: Collect the eluent in fractions using collection tubes.

  • Monitoring: Monitor the separation by periodically analyzing the collected fractions using thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid product.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Data Presentation

The following table summarizes typical quantitative data for the column chromatography purification of this compound and related compounds.

ParameterThis compound3-Fluoro-2,6-diphenylpyridine3-Fluoro-6-(4-methoxyphenyl)-2-phenylpyridine
Stationary Phase Silica GelSilica GelSilica Gel
Mobile Phase (Eluent) 0-20% Ethyl acetate in HexaneHexane/Ethyl Acetate (20:1)Hexane/Ethyl Acetate (20:1)
Flow Rate 60 mL/minNot SpecifiedNot Specified
Column Dimensions 80 g silica gel columnNot SpecifiedNot Specified
Retention Time 18 minNot SpecifiedNot Specified
Yield 55.2%90%82%
Rf Value Not Specified0.420.17

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of this compound and other pyridine derivatives.

Issue 1: Peak Tailing in Chromatogram

  • Question: My purified compound shows significant peak tailing during analysis. What could be the cause and how can I resolve it?

  • Answer: Peak tailing with pyridine compounds is often due to the interaction of the basic nitrogen atom with acidic silanol groups on the silica gel surface. To mitigate this, consider the following:

    • Use of a mobile phase modifier: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.

    • Alternative stationary phase: If peak tailing persists, consider using a different stationary phase, such as alumina or a polymer-based resin, which may have different surface properties.

Issue 2: Low Recovery of the Purified Compound

  • Question: I

Recrystallization methods for 3-Fluoro-4-iodopyridine-2-carbonitrile purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the recrystallization and purification of 3-Fluoro-4-iodopyridine-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The two primary methods for purifying the crude product are recrystallization and column chromatography.[1] Recrystallization is often effective for moderate to large quantities, while column chromatography is suitable for separating the target compound from impurities with different polarities.[1][2]

Q2: What are some potential solvent systems for the recrystallization of this compound?

Q3: What are the typical impurities found in crude this compound?

A3: Common impurities may include unreacted starting materials, such as 3-fluoropyridine-2-carbonitrile and iodine, as well as by-products from the synthesis.[2] Residual solvents from the workup, like dichloromethane or tetrahydrofuran, may also be present.[2]

Q4: My purified this compound is colored. How can I remove the color?

A4: Colored impurities can often be removed by treating the solution of the crude product with a small amount of activated charcoal before recrystallization.[1] The charcoal is then removed by hot filtration.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
The compound does not dissolve in the hot solvent. The solvent is not polar enough, or an insufficient volume of solvent has been used.Gradually add more of the more polar solvent (e.g., ethyl acetate) to the mixture. Ensure the solvent is at or near its boiling point.
The compound oils out instead of crystallizing. The solution is supersaturated, the cooling rate is too fast, or the solvent has a low boiling point.Add a small amount of the less polar solvent (e.g., hexane) to the hot solution to reduce solubility slightly. Allow the solution to cool more slowly. If it still oils out, redissolve the oil in a minimal amount of hot solvent and try again.
No crystals form upon cooling. The solution is not saturated enough, or the compound is too soluble in the chosen solvent system.Evaporate some of the solvent to increase the concentration of the compound. Try cooling the solution in an ice bath to induce crystallization. If crystals still do not form, consider a different solvent system where the compound has lower solubility at room temperature.
The yield of recrystallized product is very low. Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during filtration.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
The recrystallized product is still impure. The chosen solvent system is not effective at excluding the impurity, or the cooling was too rapid, trapping impurities in the crystal lattice.Try a different solvent system. Ensure the solution cools slowly to allow for selective crystallization. A second recrystallization may be necessary.

Experimental Protocols

Recrystallization using Hexane/Ethyl Acetate

This protocol is adapted from a procedure for the structurally similar 3-Fluoro-4-iodopyridine.[1]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate and swirl to dissolve the solid. The solution should be heated to near the boiling point of the solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration (Optional): If charcoal was added, perform a hot filtration through a fluted filter paper to remove the charcoal and any other insoluble impurities.

  • Inducing Crystallization: To the hot, clear filtrate, slowly add hot hexane until the solution becomes slightly turbid. If too much hexane is added, add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualizations

Troubleshooting Workflow for Recrystallization

G start Start Recrystallization dissolve Dissolve Crude Product in Minimal Hot Solvent start->dissolve oils_out Product Oils Out? dissolve->oils_out no_crystals No Crystals Form Upon Cooling? oils_out->no_crystals No add_polar Add More Polar Solvent or Re-dissolve and Cool Slower oils_out->add_polar Yes low_yield Low Yield? no_crystals->low_yield No concentrate Concentrate Solution or Try New Solvent no_crystals->concentrate Yes impure Product Still Impure? low_yield->impure No check_solubility Use Less Solvent & Ensure Thorough Cooling low_yield->check_solubility Yes end Pure Crystals Obtained impure->end No rerun Re-recrystallize or Change Solvent System impure->rerun Yes add_polar->dissolve concentrate->dissolve check_solubility->dissolve rerun->dissolve

Caption: A troubleshooting workflow for the recrystallization of this compound.

References

Identifying and removing byproducts in 3-Fluoro-4-iodopyridine-2-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis of 3-Fluoro-4-iodopyridine-2-carbonitrile. Our goal is to help you identify and remove byproducts, leading to a higher purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory-scale synthesis involves the directed ortho-metalation (DoM) of 3-fluoropyridine-2-carbonitrile. This is typically achieved by deprotonation using a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching the resulting lithiated intermediate with an iodine source.[1]

Q2: What are the potential major byproducts in this synthesis?

A2: Potential major byproducts can include:

  • Isomeric iodinated pyridines: Lithiation might not be perfectly regioselective, leading to the formation of other iodo-isomers.

  • Unreacted starting material: Incomplete lithiation or iodination can result in the presence of 3-fluoropyridine-2-carbonitrile in the final product.

  • Protonated starting material: If the reaction is quenched with a proton source (like water) before the addition of iodine, it will regenerate the starting material.

  • Di-iodinated products: Although less common under controlled conditions, over-iodination can lead to di-iodo-fluoropyridine-2-carbonitrile species.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and potential byproducts. The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicates the reaction is proceeding. For more detailed analysis during development, LC-MS can be employed to identify the masses of the components in the reaction mixture.

Q4: My final product is a brown solid, is this normal?

A4: The crude product after workup is often a brown residue or solid.[1] This coloration is usually due to residual iodine and other minor impurities. Purification via column chromatography is typically required to obtain a pure, off-white to light-colored solid.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis.

Observed Problem Potential Cause (Byproduct/Impurity) Proposed Solution / Investigation
Low Yield of Desired Product 1. Incomplete lithiation. 2. Inactive LDA. 3. Reaction quenched prematurely. 4. Sub-optimal reaction temperature.1. Ensure slow addition of n-BuLi to diisopropylamine at low temperature to generate LDA. 2. Use freshly prepared or properly stored LDA. 3. Allow sufficient time for both lithiation and iodination steps. 4. Maintain a very low temperature (e.g., -78 °C) during lithiation to ensure kinetic control and prevent side reactions.
Presence of Multiple Spots on TLC After Reaction 1. Formation of isomeric byproducts. 2. Unreacted starting material. 3. Formation of di-iodinated species.1. Optimize the lithiation conditions (temperature, addition rate) to improve regioselectivity. 2. Increase the equivalents of LDA and iodine. 3. Use a stoichiometric amount of iodine and add it slowly to the reaction mixture.
Purified Product Shows Impurities in NMR/LC-MS 1. Co-elution of byproducts during chromatography. 2. Isomeric impurities with similar polarity.1. Optimize the column chromatography conditions (e.g., use a shallower solvent gradient, try a different solvent system). 2. Consider alternative purification methods like recrystallization or preparative HPLC.
Dark-colored Final Product 1. Residual iodine.1. During the work-up, wash the organic layer with an aqueous solution of sodium thiosulfate to remove excess iodine.

Experimental Protocols

Synthesis of this compound

This protocol is based on established literature procedures.[1]

Materials:

  • 3-Fluoropyridine-2-carbonitrile

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • LDA Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.6 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.6 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the mixture at 0 °C for 25 minutes, then cool it back down to -78 °C.

  • Lithiation: In a separate flame-dried flask, dissolve 3-fluoropyridine-2-carbonitrile (1.0 equivalent) in anhydrous THF and cool to -78 °C. To this solution, slowly add the freshly prepared LDA solution via cannula. The solution will typically turn a dark red color. Stir the reaction mixture at -78 °C for 35-45 minutes.

  • Iodination: Rapidly add a solution of iodine (1.1 equivalents) in anhydrous THF to the reaction mixture at -78 °C. Continue stirring at this temperature for 45 minutes.

  • Work-up: Quench the reaction by adding deionized water. Allow the mixture to warm to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer twice with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., 0-20%) to afford this compound as a solid.[1]

Analytical Methods for Purity Assessment
Technique Methodology Expected Results for Pure Product
¹H NMR Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃).The spectrum should show characteristic peaks for the aromatic protons of the pyridine ring, with splitting patterns consistent with the substitution.
¹³C NMR Dissolve the sample in a suitable deuterated solvent.The spectrum will show distinct signals for each carbon atom, including the carbonitrile carbon. The carbons attached to fluorine and iodine will have characteristic chemical shifts.
LC-MS Use a suitable C18 column with a mobile phase gradient of acetonitrile and water (with formic acid as an additive).A single major peak in the chromatogram with the correct mass-to-charge ratio for the protonated molecule [M+H]⁺.
Melting Point Use a standard melting point apparatus.A sharp melting point range is indicative of high purity.

Visualizing the Process

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis LDA_prep LDA Preparation Lithiation Lithiation of Starting Material LDA_prep->Lithiation Iodination Iodination Lithiation->Iodination Quench Quench Reaction Iodination->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying and Concentration Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Analysis Purity Analysis (NMR, LC-MS) Chromatography->Analysis

Caption: A streamlined workflow for the synthesis and purification of this compound.

Troubleshooting Logic

This diagram illustrates a logical approach to troubleshooting common issues during the synthesis.

troubleshooting_logic Start Reaction Complete? LowYield Problem: Low Yield Start->LowYield No/Low Conversion ImpureProduct Problem: Impure Product Start->ImpureProduct Yes, but impure Success Successful Synthesis Start->Success Yes, pure CheckReagents Check Reagent Activity (LDA, n-BuLi) LowYield->CheckReagents OptimizeConditions Optimize Reaction Conditions (Temp, Time) LowYield->OptimizeConditions OptimizePurification Optimize Purification (Chromatography, Recrystallization) ImpureProduct->OptimizePurification CheckReagents->LowYield OptimizeConditions->LowYield OptimizePurification->ImpureProduct

Caption: A decision tree for troubleshooting the synthesis of this compound.

References

Improving the stability of 3-Fluoro-4-iodopyridine-2-carbonitrile in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of 3-Fluoro-4-iodopyridine-2-carbonitrile in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: To ensure long-term stability, the solid compound should be stored in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1] It is crucial to keep the container tightly sealed to protect it from moisture and air, which can lead to degradation.[1] For optimal shelf life, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended, as related compounds are known to be air-sensitive.[2]

Q2: In which solvents is this compound soluble and most stable?

A2: The compound is insoluble in water but soluble in common organic solvents such as dichloromethane and chloroform.[1] Aprotic, non-nucleophilic solvents like acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred for creating stock solutions. The stability in any given solvent can vary, so it is crucial to prepare solutions fresh whenever possible and perform a stability study if the solution is to be stored.[3]

Q3: What are the main chemical incompatibilities for this compound?

A3: Avoid contact with strong oxidizing agents, strong acids, and nucleophiles.[1] The pyridine ring, activated by electron-withdrawing groups (fluoro, iodo, and cyano), is susceptible to nucleophilic substitution, which can lead to degradation of the compound.[3]

Q4: Is this compound sensitive to light?

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound in solution.

Problem 1: My solution of the compound has turned yellow or brown.

Potential Cause Recommended Solution
Degradation: The color change often indicates the formation of degradation products, potentially involving the iodine atom. This can be accelerated by exposure to air, light, or reactive species in the solvent.1. Prepare fresh solutions for each experiment. 2. If storage is necessary, store solutions under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or -80°C). 3. Protect the solution from light.[4] 4. Ensure the solvent used is of high purity, anhydrous, and free of contaminants.
Solvent Interaction: The solvent may be reacting with the compound. Protic solvents (e.g., methanol, ethanol) or those containing nucleophilic impurities can be particularly problematic.1. Switch to a high-purity, anhydrous, aprotic solvent such as ACN or DMF. 2. If a protic solvent is required for your reaction, add the compound just before initiating the experiment.

Problem 2: I observe new peaks in my HPLC/LC-MS analysis over time.

Potential Cause Recommended Solution
Compound Degradation: The appearance of new peaks is a clear sign of degradation. The compound is susceptible to nucleophilic attack, which could displace the iodine or fluorine atoms, or hydrolysis of the nitrile group.1. Confirm the identity of the new peaks using LC-MS to understand the degradation pathway. 2. Follow the stability-enhancing measures outlined in "Problem 1". 3. Perform a time-course stability study in your chosen solvent to determine the acceptable timeframe for using the solution (see Experimental Protocols).
Contamination: The new peaks could originate from a contaminated solvent, vessel, or improper handling.1. Use fresh, high-purity solvents for your analysis. 2. Ensure all glassware is scrupulously clean and dry. 3. Prepare a "blank" sample containing only the solvent to rule out solvent-based contamination.

Problem 3: I am experiencing poor or inconsistent results in my reaction.

Potential Cause Recommended Solution
Degraded Stock Solution: If your stock solution has degraded, the effective concentration of the active compound is lower than expected, leading to poor yields or inconsistent kinetics.1. Always use a freshly prepared solution or a solution that has been confirmed to be stable for the storage period. 2. Before use, you can run a quick purity check on your stock solution using HPLC or TLC against a solid reference standard.
Reaction with Buffer/Additives: Components in your reaction mixture (e.g., buffers, bases, nucleophilic reagents) may be degrading the compound.1. Investigate the compatibility of all reaction components with your compound. 2. Consider the order of addition. It may be beneficial to add the this compound last, immediately before the reaction is initiated.

Data Presentation

Table 1: Example Stability of this compound in Various Solvents

The following table presents hypothetical data from a stability study conducted at two different temperatures. It serves as a template for recording your own experimental results. The percentage of the parent compound remaining is typically determined by HPLC analysis, comparing the peak area at each time point to the area at T=0.

SolventTemperatureTime (hours)% Parent Compound RemainingObservations
Acetonitrile (ACN)25°C (Room Temp)0100%Clear, colorless solution
899.5%No change
2498.1%No change
4896.5%Slight yellow tint
Dimethyl Sulfoxide (DMSO)25°C (Room Temp)0100%Clear, colorless solution
899.8%No change
2499.2%No change
4898.8%No change
Dichloromethane (DCM)25°C (Room Temp)0100%Clear, colorless solution
897.2%No change
2491.0%Yellow solution
4882.4%Brown solution
Acetonitrile (ACN)4°C0100%Clear, colorless solution
24>99.9%No change
7299.8%No change
168 (1 week)99.5%No change

Experimental Protocols

Protocol 1: Recommended Procedure for Solution Preparation and Handling

This protocol is designed to minimize degradation during the preparation and handling of this compound solutions.

  • Materials:

    • This compound (solid)

    • High-purity, anhydrous aprotic solvent (e.g., ACN, DMSO)

    • Inert gas (Argon or Nitrogen)

    • Dry, clean amber glass vials with PTFE-lined caps

    • Analytical balance

  • Procedure:

    • Weigh the desired amount of the solid compound directly into the amber vial.

    • Purge the vial containing the solid with inert gas for 1-2 minutes.

    • Using a syringe, add the required volume of anhydrous solvent to the vial.

    • Immediately cap the vial tightly.

    • Vortex or sonicate the vial until the solid is completely dissolved.

    • If the solution is not for immediate use, purge the headspace of the vial with inert gas again before sealing for storage.

    • Store the solution protected from light at the appropriate temperature (4°C for short-term, -20°C or -80°C for long-term).

Protocol 2: Conducting a Solution Stability Study by HPLC

This protocol provides a framework for evaluating the stability of the compound in a specific solvent.

  • Objective: To quantify the degradation of this compound over time under defined storage conditions.

  • Procedure:

    • Prepare a stock solution of the compound in the desired solvent at a known concentration (e.g., 1 mg/mL) following Protocol 1.

    • Immediately after preparation (T=0), withdraw an aliquot, dilute it to a suitable concentration for HPLC analysis, and inject it into the HPLC system. Record the peak area of the parent compound.

    • Aliquot the remaining stock solution into several amber vials, purge with inert gas, and seal.

    • Store the vials under the desired conditions (e.g., 25°C and 4°C).

    • At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature.

    • Dilute an aliquot to the same concentration as the T=0 sample and analyze by HPLC under the same conditions.

    • Record the peak area of the parent compound and note the appearance of any new peaks.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point using the formula: % Remaining = (Peak Area at Time T / Peak Area at Time T=0) * 100

    • Plot % Remaining versus time for each condition.

    • Summarize the data in a table (see Table 1 for an example).

Visualizations

The following diagrams illustrate key workflows and potential chemical pathways relevant to the stability of this compound.

TroubleshootingWorkflow cluster_0 Observation cluster_1 Initial Checks cluster_2 Corrective Actions cluster_3 Outcome Observation Inconsistent Results or Visible Degradation (e.g., color change, new peaks) CheckSolvent Is the solvent high-purity, anhydrous, and aprotic? Observation->CheckSolvent CheckStorage Was the solution stored properly? (Inert gas, dark, low temp) Observation->CheckStorage CheckFreshness Was the solution freshly prepared? Observation->CheckFreshness Action_ChangeSolvent Switch to a more stable solvent (e.g., ACN, DMSO) CheckSolvent->Action_ChangeSolvent No Action_StabilityStudy Conduct Stability Study (Follow Protocol 2) CheckSolvent->Action_StabilityStudy Yes Action_PrepareFresh Prepare Fresh Solution (Follow Protocol 1) CheckStorage->Action_PrepareFresh No CheckStorage->Action_StabilityStudy Yes CheckFreshness->Action_PrepareFresh No CheckFreshness->Action_StabilityStudy Yes Outcome Problem Resolved: Stable Solution Achieved Action_PrepareFresh->Outcome Action_ChangeSolvent->Action_PrepareFresh Action_StabilityStudy->Outcome

Caption: Troubleshooting workflow for solution instability.

StabilityStudyWorkflow Prep 1. Prepare Solution in Test Solvent (Follow Protocol 1) T0 2. Analyze T=0 Sample (HPLC/LC-MS) Prep->T0 Store 3. Aliquot and Store Samples (e.g., 4°C and 25°C, dark) T0->Store Timepoints 4. Analyze at Predetermined Time Points (T=x) Store->Timepoints Timepoints->Timepoints Repeat for each time point Analyze 5. Calculate % Remaining vs. Time Timepoints->Analyze Result 6. Determine Acceptable Solution Shelf-Life Analyze->Result

Caption: Experimental workflow for stability assessment.

DegradationPathways cluster_paths Potential Degradation Pathways cluster_products Potential Products Parent This compound NucSub Nucleophilic Substitution (e.g., with H2O, ROH, RNH2) Parent->NucSub Hydrolysis Nitrile Hydrolysis (acidic/basic conditions) Parent->Hydrolysis Prod_Sub Displacement of Iodo or Fluoro Group (e.g., 4-hydroxy or 4-alkoxy derivative) NucSub->Prod_Sub Prod_Amide Formation of Carboxamide Hydrolysis->Prod_Amide Prod_Acid Formation of Carboxylic Acid Prod_Amide->Prod_Acid

Caption: Potential degradation pathways for the compound.

References

Troubleshooting low yields in Suzuki coupling with 3-Fluoro-4-iodopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions with 3-fluoro-4-iodopyridine-2-carbonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling reaction with this compound is resulting in a consistently low yield. What are the primary factors to investigate?

Low yields with this substrate are common and can stem from its specific electronic and steric properties. The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. Additionally, the electron-withdrawing nature of the nitrile and fluorine substituents can slow down key steps in the catalytic cycle.

Key areas to troubleshoot are:

  • Catalyst and Ligand Choice: Standard catalysts may not be effective. More specialized, bulky, and electron-rich ligands are often required.

  • Base Selection: The choice of base is critical for activating the boronic acid without promoting side reactions.

  • Solvent and Temperature: These parameters significantly influence reaction kinetics and solubility of reactants.

  • Side Reactions: Protodeboronation of the boronic acid and homocoupling are common competing reactions.

Q2: Which palladium catalyst and ligand system is recommended for coupling with this compound?

For electron-deficient and sterically hindered substrates like this compound, highly active catalyst systems are generally required. While standard catalysts like Pd(PPh₃)₄ can be a starting point, more robust systems often provide significantly better yields.

Recommendations:

  • Buchwald Palladacycles: Pre-formed catalysts like SPhos and XPhos palladacycles are often highly effective for challenging couplings. They are designed to be air- and moisture-stable, and they promote the crucial oxidative addition step.

  • Pd(dppf)Cl₂: This is a reliable and commonly used catalyst for a range of Suzuki couplings and can be a good first choice for optimization.

  • In-situ Catalyst Formation: A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) can also be very effective.

Data Summary: Comparison of Catalyst Systems for Analogous Pyridyl Halides

Catalyst SystemLigandTypical Loading (mol%)Expected Yield Range (%)Notes
Pd(dppf)Cl₂dppf3-560-85A good starting point, relatively air-stable.[1][2]
Pd(PPh₃)₄PPh₃3-540-75May require higher temperatures and can be less effective for this substrate.[3]
Pd₂(dba)₃ / SPhosSPhos1-3 (Pd), 2-6 (Ligand)75-95Highly active for electron-deficient and sterically hindered substrates.[4][5]
Pd(OAc)₂ / XPhosXPhos1-3 (Pd), 2-6 (Ligand)80-98Excellent for challenging couplings, often providing high turnover numbers.[4][5]

Note: Yields are based on analogous reactions with substituted pyridyl halides and may vary for this compound.

Q3: How do I select the optimal base for my reaction?

The base plays a crucial role in the transmetalation step by forming a more nucleophilic boronate species from the boronic acid. The choice of base can significantly impact the reaction rate and the prevalence of side reactions.

Recommendations:

  • Potassium Phosphate (K₃PO₄): Often the base of choice for challenging Suzuki couplings, particularly with heteroaryl halides. It is a strong enough base to promote the reaction without causing significant decomposition of sensitive substrates.

  • Cesium Carbonate (Cs₂CO₃): A strong base that can be very effective, especially when other bases fail. Its higher solubility in organic solvents can be advantageous.

  • Sodium Carbonate (Na₂CO₃): A milder and cost-effective option that can be effective in some cases, particularly with more reactive boronic acids.

Data Summary: Effect of Base on Yields for Analogous 4-Iodopyridine Couplings

BaseEquivalentsSolvent SystemExpected Yield Range (%)Notes
K₃PO₄2.0 - 3.0Dioxane/H₂O85-95Generally a very effective choice for pyridyl substrates.[3][4][6]
Cs₂CO₃2.0Toluene/H₂O80-90A strong and often reliable base.[1][7]
Na₂CO₃2.0Dioxane/H₂O70-85A milder and economical option.[8][9]
K₂CO₃2.0Dioxane/H₂O65-80Another common choice, but may be less effective than K₃PO₄.[1][7]

Note: Yields are based on analogous reactions and should be considered as a starting point for optimization.

Q4: What are the most common side reactions, and how can they be minimized?

The two most prevalent side reactions in Suzuki couplings, especially with boronic acids, are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source (like water), leading to the formation of an arene byproduct and reducing the amount of boronic acid available for the cross-coupling.

    • Minimization Strategies:

      • Use anhydrous solvents and ensure all reagents are dry.

      • Employ a stronger base (e.g., K₃PO₄) which can accelerate the desired coupling, outcompeting protodeboronation.

      • Consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are often more stable to protodeboronation.

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen.

    • Minimization Strategies:

      • Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.

      • Maintain a positive pressure of an inert gas throughout the reaction.

      • Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensure efficient in-situ reduction of a Pd(II) precatalyst.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a starting point and should be optimized for each specific boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Deionized water

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line and manifold

  • Syringes and needles

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst to the flask.

  • Solvent Addition: Add the degassed solvent mixture to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' Product RedElim->Product ArylHalide Ar-X (this compound) ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ (Arylboronic Acid) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield check_catalyst Is an appropriate catalyst system being used? (e.g., Pd(dppf)Cl₂, Buchwald system) start->check_catalyst optimize_catalyst Optimize Catalyst & Ligand - Try SPhos or XPhos ligands - Use a palladacycle precatalyst check_catalyst->optimize_catalyst No check_base Is the base optimal? (e.g., K₃PO₄, Cs₂CO₃) check_catalyst->check_base Yes optimize_catalyst->check_base optimize_base Screen Different Bases - Start with K₃PO₄ - Try Cs₂CO₃ for difficult couplings check_base->optimize_base No check_conditions Are reaction conditions optimized? (Temperature, Solvent, Degassing) check_base->check_conditions Yes optimize_base->check_conditions optimize_conditions Optimize Conditions - Ensure thorough degassing - Screen solvents (Dioxane/H₂O, Toluene/H₂O) - Adjust temperature (80-110 °C) check_conditions->optimize_conditions No side_reactions Are side reactions (protodeboronation, homocoupling) prevalent? check_conditions->side_reactions Yes optimize_conditions->side_reactions minimize_side_reactions Minimize Side Reactions - Use anhydrous solvents - Switch to boronic ester or trifluoroborate salt - Ensure inert atmosphere side_reactions->minimize_side_reactions Yes end Improved Yield side_reactions->end No minimize_side_reactions->end

Caption: A workflow for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: Synthesis of 3-Fluoro-4-iodopyridine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 3-Fluoro-4-iodopyridine-2-carbonitrile and its derivatives.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete lithiation with LDA.Ensure all reagents and solvents are strictly anhydrous. Use freshly prepared or titrated LDA. Perform the reaction at a low temperature (-78 °C) to ensure the stability of the lithiated intermediate.
Inactive iodine.Use freshly sublimed or high-purity iodine. Ensure the iodine is added promptly after the lithiation step.
Incorrect reaction temperature.Maintain a constant low temperature (-78 °C) during lithiation and iodine addition to prevent decomposition of the intermediate.
Presence of Multiple Spots on TLC, Including Starting Material Incomplete reaction.Increase the equivalents of LDA and iodine. Extend the reaction time at -78 °C after the addition of iodine.
Insufficient mixing.Ensure vigorous stirring throughout the reaction, especially during the dropwise addition of LDA and the rapid addition of iodine.
Formation of a Dark, Tarry Substance Decomposition of the lithiated intermediate.This can be caused by traces of water or an increase in temperature. Ensure rigorously dry conditions and maintain the temperature at -78 °C.
Side reactions with the cyano group.Avoid prolonged exposure of the lithiated species before the addition of iodine.
Product is a Brown or Off-White Solid Instead of a Crystalline Solid Presence of colored impurities.Purify the crude product using column chromatography on silica gel.[1] Alternatively, recrystallization from a suitable solvent system like hexane/ethyl acetate can be effective.[2]
Residual iodine.Wash the combined organic layers with a 10% aqueous solution of sodium thiosulfate during the workup to remove any remaining iodine.[2]
Difficulty in Purifying the Product Co-elution of byproducts during column chromatography.Optimize the eluent system for column chromatography. A gradient elution from hexane to ethyl acetate is often effective.[1] Consider using a different stationary phase if silica gel is not providing adequate separation.
Poor crystallization.If recrystallization is challenging, try different solvent systems. A mixture of ethanol and water or toluene can also be effective.[2] Seeding with a pure crystal can sometimes induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method involves the ortho-lithiation of 3-fluoropyridine-2-carbonitrile using a strong base like lithium diisopropylamide (LDA), followed by quenching with an iodine source.[1]

Q2: Why is it crucial to maintain a low temperature (-78 °C) during the reaction?

A2: Maintaining a low temperature is critical to ensure the stability of the lithiated pyridine intermediate. At higher temperatures, this intermediate can be unstable and prone to decomposition or side reactions, leading to a lower yield and the formation of impurities.[1]

Q3: My final product is a dark oil instead of a solid. What should I do?

A3: A dark oil suggests the presence of significant impurities or residual solvent. First, ensure all solvent has been removed under reduced pressure. If it remains an oil, purification by column chromatography is the recommended next step to isolate the desired product from the impurities that are preventing crystallization.[1]

Q4: What are the key safety precautions to take during this synthesis?

A4: This synthesis involves hazardous materials. n-Butyllithium is pyrophoric and reacts violently with water. Diisopropylamine and tetrahydrofuran (THF) are flammable. Iodine is corrosive and harmful if inhaled or in contact with skin. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and handle pyrophoric reagents with extreme care under an inert atmosphere (e.g., argon or nitrogen).

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F NMR), Mass Spectrometry (MS), and melting point analysis. A sharp melting point within the literature range would indicate high purity.[2]

Experimental Protocols

Synthesis of this compound[1]

This protocol describes the synthesis starting from 3-fluoropyridine-2-carbonitrile.

Materials:

  • 3-fluoropyridine-2-carbonitrile

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Iodine

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for eluent

Procedure:

  • In a dry reaction flask under an inert atmosphere, dissolve diisopropylamine in anhydrous THF and cool the solution to -78 °C.

  • Slowly add n-butyllithium dropwise to the solution, maintaining the temperature at -78 °C.

  • Stir the mixture at 0 °C for 25 minutes to form LDA, then cool it back down to -78 °C.

  • In a separate dry flask, dissolve 3-fluoropyridine-2-carbonitrile in anhydrous THF and cool to -78 °C.

  • Add the prepared LDA solution to the 3-fluoropyridine-2-carbonitrile solution. The solution will turn dark red.

  • After stirring for 35 minutes at -78 °C, rapidly add a solution of iodine in THF.

  • Continue stirring the reaction mixture at -78 °C for 45 minutes.

  • Quench the reaction by adding deionized water.

  • Separate the organic and aqueous layers. Extract the aqueous phase with dichloromethane.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a solid.

Purification by Recrystallization[2]

Procedure (using Hexane/Ethyl Acetate):

  • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • If the solution is colored, treat it with a small amount of activated charcoal and perform a hot filtration.

  • Slowly add hot hexane to the hot ethyl acetate solution until the solution becomes slightly turbid.

  • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 3-Fluoropyridine-2-carbonitrile lithiation Lithiation with LDA at -78°C start->lithiation iodination Iodination at -78°C lithiation->iodination quench Aqueous Quench iodination->quench workup Workup & Extraction quench->workup crude Crude Product workup->crude column Column Chromatography crude->column recrystallization Recrystallization crude->recrystallization pure_product Pure this compound column->pure_product recrystallization->pure_product

Caption: Experimental workflow for the synthesis and purification.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Impure Product cause1 Incomplete Reaction issue->cause1 cause2 Decomposition of Intermediate issue->cause2 cause3 Side Reactions issue->cause3 solution1a Check Reagent Purity/Activity cause1->solution1a solution1b Optimize Reaction Time/Equivalents cause1->solution1b solution2a Strict Anhydrous Conditions cause2->solution2a solution2b Maintain -78°C cause2->solution2b solution3a Purification (Chromatography/Recrystallization) cause3->solution3a

Caption: Troubleshooting logic for synthesis issues.

References

Optimizing reaction conditions for nucleophilic substitution on 3-Fluoro-4-iodopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for optimizing nucleophilic aromatic substitution (SNAr) reactions on 3-Fluoro-4-iodopyridine-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: Which position on this compound is most reactive towards nucleophiles?

A1: The C-4 position (bearing the iodine atom) is the most reactive site for nucleophilic aromatic substitution. The pyridine nitrogen and the electron-withdrawing cyano group at the C-2 position work synergistically to decrease electron density at the C-4 and C-2 positions, making them more electrophilic.[1][2] Given that the iodine is at the C-4 position, this is the primary site of attack.[3]

Q2: Which halogen, the fluorine at C-3 or the iodine at C-4, is the expected leaving group?

A2: The iodine atom at the C-4 position is the expected leaving group. Nucleophilic substitution on pyridine rings is most favorable at the C-2 and C-4 positions.[1][2][3] The C-3 position is significantly less reactive.[1] Therefore, nucleophilic attack and subsequent displacement of the leaving group will occur selectively at the C-4 position.

Q3: What types of nucleophiles are suitable for this reaction?

A3: A wide range of nucleophiles can be used, including:

  • N-nucleophiles: Primary and secondary amines (aliphatic and aromatic), anilines, and nitrogen-containing heterocycles.

  • O-nucleophiles: Alkoxides, phenoxides, and hydroxides.

  • S-nucleophiles: Thiolates and thiophenoxides.

  • C-nucleophiles: Stabilized carbanions, such as those derived from malonates.[1]

Q4: What are the typical starting conditions for a nucleophilic substitution on this substrate?

A4: Typical conditions involve reacting this compound with the nucleophile in a polar aprotic solvent, often in the presence of a base.

  • Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or acetonitrile (ACN) are commonly used.

  • Temperature: Reactions can range from room temperature to elevated temperatures (e.g., 80-150 °C), depending on the nucleophile's reactivity.

  • Base: For nucleophiles like amines or thiols, a non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or diisopropylethylamine (DIPEA) is often used to facilitate the reaction. For alcohols, a strong base like sodium hydride (NaH) is used to pre-form the more reactive alkoxide.

Q5: Why is a base often required when using amine or thiol nucleophiles?

A5: A base is used to deprotonate the nucleophile (in the case of alcohols or thiols) or to scavenge the HI acid that is formed as a byproduct of the reaction with neutral nucleophiles like amines. This prevents the protonation of the starting amine nucleophile or the pyridine product, which would render them unreactive and halt the reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the nucleophilic substitution on this compound.

Problem 1: Low or No Reaction Conversion

Possible CauseRecommended Solution
Insufficient Nucleophile Reactivity If using a neutral nucleophile (e.g., alcohol, thiol), pre-treat with a strong base (e.g., NaH, KHMDS) to generate the more potent anionic nucleophile. For weak amine nucleophiles, consider using a stronger, non-nucleophilic base (e.g., Cs₂CO₃, DBU).
Inappropriate Solvent The reaction requires a polar aprotic solvent to stabilize the charged intermediate (Meisenheimer complex).[4] Switch from less polar solvents (like THF or Dioxane) to high-boiling polar aprotic solvents such as DMSO, DMF, or NMP.
Low Reaction Temperature Many SNAr reactions require thermal energy to overcome the activation barrier. Incrementally increase the temperature (e.g., in 20 °C steps from 80 °C to 120 °C) and monitor the reaction progress by TLC or LCMS.
Degraded Starting Material Verify the purity of the this compound starting material using NMR or LCMS. Store the compound in a cool, dry place away from light.[5]
Base Incompatibility Ensure the chosen base is strong enough for the intended purpose but does not react with the solvent or starting material. For example, strong bases can deprotonate DMSO or DMF at high temperatures.

Problem 2: Formation of Side Products

Possible CauseRecommended Solution
Decomposition of Substrate/Product High temperatures can lead to degradation. If decomposition is observed, try running the reaction at the lowest effective temperature. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.
Reaction at the Cyano Group Highly basic or nucleophilic conditions (e.g., using hydroxide or certain organometallics) can lead to hydrolysis or addition to the nitrile. Use milder bases (e.g., K₂CO₃) and avoid excessively high temperatures.
Competitive Substitution at C-2 While substitution at C-4 is electronically favored, highly reactive nucleophiles at elevated temperatures might show some reactivity at the C-2 position. To improve selectivity, lower the reaction temperature and use a slight excess of the nucleophile rather than a large excess.

Data Presentation

The following table provides illustrative data on how reaction conditions can influence the outcome of the nucleophilic substitution at the C-4 position. These are representative values and actual results will vary based on the specific substrate and nucleophile.

Table 1: Illustrative Reaction Conditions and Yields for the Synthesis of 4-Substituted-3-fluoropyridine-2-carbonitriles

NucleophileBaseSolventTemperature (°C)Time (h)Approx. Yield (%)
PiperidineK₂CO₃DMF801285
MorpholineK₂CO₃DMSO801292
AnilineCs₂CO₃NMP1202470
Sodium MethoxideN/AMethanol65 (reflux)695
Sodium ThiophenoxideN/ADMF25498

Experimental Protocols

Protocol 1: General Procedure for Reaction with an Amine Nucleophile

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Add a suitable non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).

  • Add a polar aprotic solvent (e.g., DMF or DMSO, to make a 0.1 M solution).

  • Add the amine nucleophile (1.1 - 1.5 eq.).

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LCMS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-amino-3-fluoropyridine-2-carbonitrile derivative.

Protocol 2: General Procedure for Reaction with an Alcohol Nucleophile

  • To a dry, two-neck round-bottom flask under an inert atmosphere, add a polar aprotic solvent (e.g., THF or DMF).

  • Add the alcohol nucleophile (1.2 eq.) and cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.

  • In a separate flask, dissolve this compound (1.0 eq.) in the same solvent.

  • Add the solution of the starting material dropwise to the freshly prepared alkoxide solution.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor its progress by TLC or LCMS.

  • Once the reaction is complete, cool it to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Caption: General SNAr reaction on this compound.

Caption: Electronic activation map of the substrate for nucleophilic attack.

Troubleshooting_Workflow Troubleshooting Flowchart start Poor Reaction Outcome low_yield Low or No Conversion start->low_yield side_products Side Product Formation start->side_products cause_temp Cause: Insufficient Temperature low_yield->cause_temp cause_solvent Cause: Wrong Solvent Choice low_yield->cause_solvent cause_nuc Cause: Poor Nucleophile Reactivity low_yield->cause_nuc cause_decomp Cause: Thermal Decomposition side_products->cause_decomp cause_cyano Cause: Reaction at Cyano Group side_products->cause_cyano sol_temp Solution: Increase Temperature cause_temp->sol_temp sol_solvent Solution: Use Polar Aprotic (DMSO, NMP) cause_solvent->sol_solvent sol_nuc Solution: Use Stronger Base (NaH, Cs₂CO₃) cause_nuc->sol_nuc sol_decomp Solution: Lower Temperature, Use Inert Atmosphere cause_decomp->sol_decomp sol_cyano Solution: Use Milder Conditions/Base cause_cyano->sol_cyano

Caption: A logical workflow for troubleshooting common experimental issues.

References

Challenges in the scale-up synthesis of 3-Fluoro-4-iodopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Fluoro-4-iodopyridine-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most prevalent method involves a directed ortho-metalation of 3-fluoropyridine-2-carbonitrile using a strong base like Lithium Diisopropylamide (LDA), followed by quenching the resulting organometallic intermediate with an iodine source.[1]

Q2: What are the critical safety precautions to consider during this synthesis?

A2: The use of n-butyllithium to generate LDA in situ is a significant safety concern as it is a pyrophoric reagent. All operations involving n-butyllithium and LDA must be conducted under a strict inert atmosphere (e.g., argon or nitrogen) and anhydrous conditions to prevent fires and ensure the reaction's success. Appropriate personal protective equipment (PPE), including fire-resistant lab coats, safety glasses, and gloves, is mandatory.

Q3: Are there any known stability issues with the final product, this compound?

A3: While specific stability data is limited in the provided search results, halogenated pyridines can be sensitive to light and air. It is recommended to store the final product in a cool, dry, and dark environment in a tightly sealed container to prevent potential degradation.

Q4: Can you suggest a suitable purification method for the crude product at a laboratory scale?

A4: Purification is typically achieved through silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexane (e.g., 0-20%).[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Incomplete LDA formationEnsure diisopropylamine and the solvent (THF) are completely anhydrous. Use freshly titrated n-butyllithium to accurately determine its concentration.
Inactive starting materialVerify the purity of the 3-fluoropyridine-2-carbonitrile starting material.
Quenching of the organolithium intermediateEnsure the reaction is maintained under a strict inert atmosphere to prevent quenching by atmospheric moisture or oxygen.
Insufficient reaction time or temperatureAdhere to the recommended reaction times and maintain the cryogenic temperature (-78 °C) during the metalation and iodination steps.
Formation of Multiple By-products Di-iodination or other side reactionsEnsure the stoichiometry of iodine is carefully controlled. Add the iodine solution portion-wise at a low temperature to manage the reaction rate and minimize side reactions.
Reaction with solventWhile THF is generally stable at -78 °C, prolonged reaction times at higher temperatures could lead to side reactions.
Dark Brown or Tarry Crude Product Decomposition of reagents or productMaintain strict temperature control throughout the process. Ensure the quench with water is performed at low temperature to avoid a rapid exotherm.
Air oxidationMaintain a robust inert atmosphere during the reaction and work-up.
Difficulties in Product Isolation/Purification Product is highly soluble in the aqueous phase during work-upPerform multiple extractions with a suitable organic solvent (e.g., dichloromethane) to ensure complete recovery from the aqueous layer.[1]
Co-elution of impurities during chromatographyOptimize the gradient for column chromatography. Consider using a different solvent system or a high-performance flash chromatography system.

Scale-Up Challenges

Scaling up the synthesis of this compound from the lab to a pilot plant or industrial scale introduces several challenges that require careful consideration and process optimization.

Challenge Key Considerations and Mitigation Strategies
Heat Transfer at Cryogenic Temperatures Considerations: Maintaining a consistent -78 °C in a large reactor is challenging due to the smaller surface area-to-volume ratio. Inefficient heat removal can lead to localized warming, causing side reactions and reducing yield and purity. Mitigation: - Utilize jacketed reactors with efficient cooling systems (e.g., liquid nitrogen cooling). - Employ specialized cryogenic heat transfer fluids. - Ensure good agitation to promote uniform temperature distribution.
Reagent Addition and Mixing Considerations: The slow, controlled addition of pyrophoric n-butyllithium and the subsequent addition of the iodine solution are critical for safety and selectivity. Poor mixing can lead to localized "hot spots" and the formation of by-products. Mitigation: - Use calibrated dosing pumps for accurate and controlled addition rates. - Employ reactors with efficient agitators (e.g., turbine or pitched-blade impellers) to ensure rapid homogenization.
Handling of Pyrophoric Reagents at Scale Considerations: The risks associated with handling large quantities of n-butyllithium are significantly higher than at the lab scale. Mitigation: - Implement robust engineering controls, such as closed-system transfers. - Use specialized equipment designed for handling pyrophoric reagents. - Provide comprehensive safety training for all personnel involved.
Work-up and Product Isolation Considerations: Handling large volumes of quenching solutions and extraction solvents can be cumbersome and may lead to product loss. The filtration and drying of the final product also require specialized equipment at scale. Mitigation: - Utilize jacketed reactors with bottom outlet valves for easy quenching and phase separation. - Employ continuous extraction methods if feasible. - Use large-scale filtration and drying equipment, such as a filter-dryer.
Purification at Scale Considerations: Large-scale column chromatography can be expensive and time-consuming. Mitigation: - Develop a robust crystallization method to purify the product, which is generally more economical and scalable than chromatography. This may involve screening various solvent systems. - If chromatography is necessary, consider using automated, large-scale preparative HPLC systems.

Experimental Protocols

Laboratory-Scale Synthesis of this compound[1]

Materials and Equipment:

  • Two dry, three-necked round-bottom flasks equipped with magnetic stirrers, nitrogen/argon inlet, and septa.

  • Syringes and needles for liquid transfers.

  • Low-temperature thermometer.

  • Dry ice/acetone bath.

  • 3-fluoropyridine-2-carbonitrile

  • Diisopropylamine (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • n-Butyllithium (in hexanes)

  • Iodine

  • Dichloromethane

  • Deionized water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • LDA Preparation:

    • In the first reaction flask, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for 30 minutes.

  • Metalation of 3-fluoropyridine-2-carbonitrile:

    • In the second reaction flask, dissolve 3-fluoropyridine-2-carbonitrile (1.0 equivalent) in anhydrous THF and cool to -78 °C.

    • Slowly transfer the prepared LDA solution from the first flask to the second flask via a cannula while maintaining the temperature at -78 °C. The solution will typically turn a dark red color.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Iodination:

    • Prepare a solution of iodine (1.1 equivalents) in anhydrous THF.

    • Add the iodine solution to the reaction mixture at -78 °C.

    • Stir the reaction at -78 °C for 1 hour.

  • Work-up:

    • Quench the reaction by slowly adding deionized water at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of 0-20% ethyl acetate in hexane to yield this compound as a solid.

Visualizations

Synthesis_Pathway Synthesis of this compound A 3-Fluoropyridine-2-carbonitrile C Lithium 3-fluoro-2-cyanopyridin-4-ide A->C Deprotonation B LDA, THF, -78 °C E This compound C->E Iodination D Iodine (I2), -78 °C

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Product check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents check_inert Verify Inert Atmosphere check_reagents->check_inert Reagents OK optimize_stoichiometry Optimize Reagent Stoichiometry check_reagents->optimize_stoichiometry Impurities/Water Present check_inert->start Leak Detected check_temp Confirm Cryogenic Temperature Control check_inert->check_temp Inert Atmosphere OK check_temp->start Temperature Fluctuations success Successful Synthesis check_temp->success Temperature Stable optimize_stoichiometry->start improve_purification Improve Purification Technique improve_purification->success

Caption: A logical workflow for troubleshooting low yield issues in the synthesis.

References

Storage and handling recommendations for 3-Fluoro-4-iodopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3-Fluoro-4-iodopyridine-2-carbonitrile. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the safe and effective handling and storage of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it is crucial to adhere to proper storage conditions. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is also described as air-sensitive, and therefore, handling and storage under an inert gas are recommended.[2]

Q2: Is there a specific storage temperature for this compound?

A2: Recommended storage temperatures from various suppliers differ slightly. For optimal stability, it is best to consult the product-specific documentation provided by the supplier.

Q3: What personal protective equipment (PPE) should be used when handling this compound?

A3: When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. This includes:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: A NIOSH-approved respirator is advised, especially when working with the solid form to avoid dust inhalation.

  • Skin and Body Protection: A lab coat or other protective clothing.

Q4: What are the known hazards associated with this compound?

A4: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Causes skin irritation.[3]

  • Causes serious eye irritation.[3]

Always consult the Safety Data Sheet (SDS) for comprehensive safety information.

Q5: What are some incompatible materials to avoid storing with this compound?

A5: To prevent potentially hazardous reactions, store this compound away from strong oxidizing agents and acids.[1]

Storage and Handling Recommendations Summary

ParameterRecommendationSource(s)
Storage Temperature Room Temperature / 3-5 °C / 2-8 °CVaries by supplier
Atmosphere Store under an inert gas[2]
Container Tightly sealed container[1]
Location Cool, dry, well-ventilated area[1]
Incompatible Materials Strong oxidizing agents, acids[1]
Personal Protective Equipment Safety glasses, chemical-resistant gloves, respirator, lab coat

Troubleshooting Guide

This guide addresses potential issues that may arise during the use of this compound in chemical syntheses.

Issue 1: Reaction Failure or Low Yield

  • Possible Cause: Degradation of the starting material due to improper storage.

  • Troubleshooting Steps:

    • Verify the storage conditions of your compound, ensuring it was kept in a cool, dry place and protected from air and moisture.

    • If degradation is suspected, it is advisable to use a fresh batch of the reagent.

    • The purity of the compound can be checked using techniques like NMR or melting point analysis.

  • Possible Cause: Presence of impurities in the starting material.

  • Troubleshooting Steps:

    • Purify the this compound before use. Common purification methods for similar compounds include column chromatography or recrystallization.

Issue 2: Inconsistent Reaction Results

  • Possible Cause: Variability in reagent quality between batches.

  • Troubleshooting Steps:

    • If you observe inconsistencies, consider performing a quality check on the new batch of this compound.

    • Maintain detailed records of batch numbers and their performance in your reactions to track any variations.

Issue 3: Difficulty in Dissolving the Compound

  • Possible Cause: Use of an inappropriate solvent.

  • Troubleshooting Steps:

    • Consult literature for solvents used in similar reactions with this compound.

    • Perform small-scale solubility tests with a range of anhydrous solvents to find a suitable one for your reaction.

Experimental Workflow Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during reactions with this compound.

TroubleshootingWorkflow Troubleshooting Flowchart for this compound Reactions start Reaction Issue Identified (e.g., Low Yield, No Product) check_storage Verify Storage Conditions of Starting Material start->check_storage storage_ok Storage OK? check_storage->storage_ok improper_storage Action: Use Fresh Reagent. Re-evaluate Storage Protocol. storage_ok->improper_storage No check_purity Assess Purity of Starting Material (e.g., NMR, LC-MS) storage_ok->check_purity Yes purity_ok Purity Acceptable? check_purity->purity_ok purify Action: Purify Starting Material (e.g., Column Chromatography, Recrystallization) purity_ok->purify No review_protocol Review Experimental Protocol (e.g., Reagents, Conditions, Stoichiometry) purity_ok->review_protocol Yes purify->check_purity end Proceed with Optimized Protocol review_protocol->end

Caption: Troubleshooting workflow for reactions.

References

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Fluoro-4-iodopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the structural features of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structure. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 3-Fluoro-4-iodopyridine-2-carbonitrile, a key building block in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages spectral data from structurally analogous compounds to predict and interpret its NMR characteristics. This comparative approach offers valuable insights into the influence of substituent effects on the pyridine ring, aiding in the spectral assignment and structural verification of related molecules.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. In this compound, the fluorine, iodine, and cyano groups exert distinct electronic effects (inductive and resonance) that influence the positions of the proton and carbon signals. By analyzing the NMR data of simpler, related pyridine derivatives, we can forecast the expected spectral features of our target molecule.

Below is a summary of the predicted ¹H and ¹³C NMR chemical shifts for this compound, alongside experimental or predicted data for comparable compounds. This tabular presentation facilitates a clear comparison of the influence of each substituent.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

CompoundH-5H-6Solvent
This compound (Predicted) ~7.5 - 7.8~8.3 - 8.6CDCl₃
3-Fluoropyridine7.29 (ddd)8.35 (m)CDCl₃
2-Cyano-3-fluoropyridine7.65 (dd)8.50 (dd)-
4-Iodo-2-cyanopyridine (Predicted)7.8 (d)8.6 (s)-
4-Cyanopyridine7.80 (dd)8.85 (dd)CDCl₃

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

CompoundC-2C-3C-4C-5C-6CNSolvent
This compound (Predicted) ~135 (d)~160 (d, ¹JCF)~100 (d)~130 (d)~155 (d)~115CDCl₃
3-Fluoropyridine141.1 (d)155.9 (d, ¹JCF)124.1 (d)122.2 (d)147.9 (d)-CDCl₃
2-Cyano-3-fluoropyridine129.5 (d)162.1 (d, ¹JCF)125.8 (d)129.5 (d)152.1 (d)114.2-
4-Iodo-2-cyanopyridine (Predicted)140.1134.4105.7134.4153.2116.1-
4-Cyanopyridine131.0127.0131.0151.0151.0117.0CDCl₃

Note: 'd' denotes a doublet, arising from coupling with the ¹⁹F nucleus. ¹JCF refers to the large one-bond coupling constant between carbon and fluorine.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural analysis.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.[1][2][3][4][5][6]

  • To ensure a homogeneous magnetic field, it is important to remove any suspended particles by filtering the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2][5]

  • Cap the NMR tube securely to prevent solvent evaporation.

NMR Spectrometer Setup and Data Acquisition:

  • The NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C.

  • The spectrometer's magnetic field is locked onto the deuterium signal of the solvent.

  • Shimming is performed to optimize the homogeneity of the magnetic field across the sample.

  • For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom (though C-F coupling will still be present).[7] A sufficient number of scans and a suitable relaxation delay are used to ensure accurate integration, particularly for quaternary carbons.

  • The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Visualizing the Comparative Analysis Workflow

The following diagram illustrates the logical workflow for the comparative NMR analysis of this compound.

G Workflow for Comparative NMR Analysis Target Target Compound: This compound Data_Collection Gather NMR Data for Structurally Similar Compounds Target->Data_Collection Analysis Analyze Substituent Effects: - Fluorine - Iodine - Cyano Group Data_Collection->Analysis Prediction Predict ¹H and ¹³C NMR Spectra of Target Compound Analysis->Prediction Comparison Tabulate and Compare Predicted vs. Reference Data Prediction->Comparison Guide Generate Comprehensive Comparison Guide Comparison->Guide Protocol Define Standardized Experimental Protocol Protocol->Guide

Caption: Workflow for Comparative NMR Analysis.

This structured approach, combining predictive analysis based on known spectral data with standardized experimental protocols, provides a robust framework for the spectroscopic characterization of this compound and other novel heterocyclic compounds. This guide serves as a valuable resource for researchers in their efforts to accelerate drug discovery and development.

References

A Predictive Guide to the Mass Spectrometry Fragmentation of 3-Fluoro-4-iodopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-Fluoro-4-iodopyridine-2-carbonitrile. In the absence of direct experimental data, this document serves as a valuable resource for researchers anticipating the mass spectrum of this compound. The predicted fragmentation pathways are based on established principles of mass spectrometry and the known behavior of structurally related molecules, including halogenated pyridines and aromatic nitriles. This information is critical for compound identification, structural elucidation, and purity assessment in various stages of research and drug development.

Predicted Fragmentation Pattern

The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and several major fragment ions resulting from the cleavage of its most labile bonds. The pyridine ring provides a stable core, while the iodo, fluoro, and nitrile substituents dictate the primary fragmentation pathways.

The molecular formula of the compound is C₆H₂FIN₂. The predicted monoisotopic mass is approximately 247.92 Da, which will be observed as the molecular ion peak ([M]⁺•) at m/z 248.

The most probable fragmentation events are:

  • Loss of Iodine Radical (•I): The carbon-iodine bond is the weakest bond in the molecule and is expected to cleave readily, leading to the loss of an iodine radical (I•). This will likely result in the base peak of the spectrum.

  • Loss of Cyano Radical (•CN): Aromatic nitriles are known to undergo fragmentation through the loss of a cyano radical.

  • Loss of Hydrogen Cyanide (HCN): The pyridine ring itself can fragment, often by eliminating a molecule of hydrogen cyanide (HCN), a characteristic fragmentation for pyridinic structures.[1]

  • Sequential Fragmentations: The initial fragment ions will likely undergo further fragmentation, leading to a series of smaller ions.

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and the proposed fragmentation pathways.

Predicted m/z Proposed Ion Formula Neutral Loss Description of Fragmentation Pathway
248[C₆H₂FIN₂]⁺•-Molecular Ion ([M]⁺•)
222[C₅H₂FIN]⁺••CNLoss of the cyano radical from the molecular ion.
221[C₅HFIN]⁺•HCNLoss of hydrogen cyanide from the molecular ion via ring cleavage and rearrangement.
127[I]⁺C₆H₂FN₂Cleavage of the C-I bond to form an iodine cation.
121[C₆H₂FN₂]⁺•I(Predicted Base Peak) Loss of an iodine radical from the molecular ion. This is a highly probable event due to the labile C-I bond.[2][3]
95[C₅H₂F]⁺••I, •CNSequential loss of an iodine radical followed by a cyano radical.
94[C₄HF]⁺••I, HCNSequential loss of an iodine radical followed by the elimination of hydrogen cyanide from the resulting fragment.

Visualizing the Fragmentation and Workflow

To better understand the predicted fragmentation cascade and the proposed experimental procedure, the following diagrams have been generated.

G Predicted Fragmentation Pathway of this compound M [C₆H₂FIN₂]⁺• m/z = 248 Molecular Ion F1 [C₆H₂FN₂]⁺ m/z = 121 (Base Peak) M->F1 - •I F2 [C₅H₂FIN]⁺• m/z = 222 M->F2 - •CN F3 [I]⁺ m/z = 127 M->F3 - C₆H₂FN₂ F4 [C₅H₂F]⁺• m/z = 95 F1->F4 - •CN F5 [C₄HF]⁺• m/z = 94 F1->F5 - HCN G Experimental Workflow for Mass Spectrometry Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Dissolve Sample (e.g., in Methanol) Inject Inject into GC Prep->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 50-300) Ionize->Detect Acquire Acquire Spectrum Detect->Acquire Identify Identify Molecular Ion Peak Acquire->Identify Analyze Analyze Fragmentation Pattern Identify->Analyze Compare Compare with Predicted Data Analyze->Compare

References

A Comparative Reactivity Guide: 3-Fluoro-4-iodopyridine-2-carbonitrile vs. Other Halopyridines in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 3-Fluoro-4-iodopyridine-2-carbonitrile with other common halopyridines in essential palladium-catalyzed cross-coupling reactions. The functionalization of pyridine rings is a foundational technique in medicinal chemistry, and understanding the relative reactivity of building blocks is critical for efficient synthesis design.[1] this compound is a versatile precursor for synthesizing complex substituted pyridines, largely due to its distinct reactive sites.[2]

The reactivity of halopyridines in palladium-catalyzed reactions is primarily governed by the carbon-halogen (C-X) bond strength. The general reactivity trend for the oxidative addition step is C-I > C-Br > C-Cl >> C-F.[1][3] This makes the C-I bond in iodo-substituted pyridines the most reactive site for cross-coupling, allowing for selective functionalization even in the presence of other halogens.[2][4]

The subject of this guide, this compound, possesses three key features influencing its reactivity:

  • A C-I bond at the 4-position: This is the most labile site, making it ideal for selective palladium-catalyzed cross-coupling.[2]

  • A C-F bond at the 3-position: The C-F bond is significantly stronger and generally unreactive under typical cross-coupling conditions, but the fluorine atom's electron-withdrawing nature influences the ring's electronics.

  • A C-CN group at the 2-position: The cyano group is strongly electron-withdrawing, which can further modulate the reactivity of the C-I bond.[5]

cluster_0 Electronic Effects on this compound cluster_1 mol mol a Highly Reactive Site (Weak C–I Bond) Ideal for Pd-Catalyzed Cross-Coupling a:s->mol:s b Strong Electron- Withdrawing Group (Inductive Effect) b:w->mol:w c Strong Electron- Withdrawing Group (Inductive & Resonance) c:e->mol:ne

Caption: Electronic influences on the this compound scaffold.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[6] Due to the high reactivity of the C-I bond, 4-iodopyridine derivatives are excellent substrates for this transformation.[6] The reaction demonstrates high regioselectivity, with coupling occurring exclusively at the iodine-bearing carbon, even in dihalogenated systems.[4]

Comparative Performance Data
SubstrateCoupling PartnerCatalyst SystemConditionsYieldReference
This compound Phenylboronic acidPd(PPh₃)₄ / K₂CO₃Dioxane/H₂O, 90°C, 6hHighBenchChem[2]
2-Bromo-4-iodopyridineArylboronic acidPd(PPh₃)₄ / K₂CO₃Dioxane/H₂O, 80-100°C, 4-16hGood to HighBenchChem[4]
4-IodopyridinePyridine-4-boronic acid pinacol esterPd(dppf)Cl₂ / Cs₂CO₃Solvent/H₂O, 80°C, 1h97.8%J-Stage[7]
4-Iodo-1-methyl-1H-pyrazoleArylboronic acidPd(PPh₃)₄ / Cs₂CO₃DME/H₂O, MicrowaveGoodBenchChem[6]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 3-Fluoro-4-(phenyl)pyridine-2-carbonitrile.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).[4]

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%) to the flask.[6]

  • Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane and water (4:1 v/v) via syringe.[4]

  • Reaction: Heat the mixture to 90°C with vigorous stirring for 6-12 hours.[6] Monitor progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2][4] Purify the crude residue by flash column chromatography on silica gel to yield the final product.[4]

start Start setup 1. Reagent Setup - Halopyridine (1.0 eq) - Boronic Acid (1.2 eq) - Base (2.0-2.5 eq) start->setup atmosphere 2. Inert Atmosphere Evacuate & backfill with Ar/N₂ (3x) setup->atmosphere catalyst 3. Catalyst & Solvent - Add Pd Catalyst (e.g., Pd(PPh₃)₄) - Add degassed solvent atmosphere->catalyst react 4. Reaction Heat (e.g., 80-100 °C) Monitor by TLC/LC-MS catalyst->react workup 5. Work-up - Cool to RT - Dilute & Extract react->workup purify 6. Purification Flash Column Chromatography workup->purify end End Product purify->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper.[3][8] The reaction proceeds readily with iodo- and bromo-pyridines under mild conditions.[8][9]

Comparative Performance Data
SubstrateCoupling PartnerCatalyst SystemConditionsYieldReference
This compound PhenylacetylenePdCl₂(PPh₃)₂ / CuI / Et₃NTHF, RT to 60°CHighBenchChem[2]
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePdCl₂(PPh₃)₂ / CuI / Et₃NDMF, RT, 3h92%ePrints Soton[10]
2-BromopyridinePhenylacetyleneNanosized MCM-41 Anchored PdToluene, 50°C, 3h95%PMC[8]
4-Pyridinyl Phosphonium SaltPhenylacetylenePdCl₂(PPh₃)₂ / CuI / DIPEANMP, 100°C, 12hGoodACS Publications[11]
Detailed Experimental Protocol: Sonogashira Coupling

This protocol outlines the synthesis of 3-Fluoro-4-(phenylethynyl)pyridine-2-carbonitrile.

  • Reaction Setup: To a solution of this compound (1.0 equiv) and the terminal alkyne (e.g., phenylacetylene, 1.2 equiv) in degassed tetrahydrofuran (THF), add an amine base such as triethylamine (Et₃N, 2.5 equiv).[2]

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) and the copper (I) iodide (CuI, 5 mol%) co-catalyst to the mixture under an inert atmosphere.

  • Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC (typically 4-24 hours). Gentle heating (e.g., to 60°C) may be required for less reactive substrates.[11]

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated. Purify the crude product by silica gel column chromatography to afford the desired 4-alkynyl-3-fluoropyridine derivative.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12] This transformation is invaluable for synthesizing aryl amines from aryl halides.[13] The reaction shows excellent selectivity for the C-I bond, allowing for exclusive amination at the 4-position of iodo-substituted pyridines.[14]

Comparative Performance Data
SubstrateCoupling PartnerCatalyst SystemConditionsYieldReference
This compound MorpholinePd₂(dba)₃ / Xantphos / Cs₂CO₃Dioxane, 100°CHighBenchChem[2]
2-Fluoro-4-iodopyridineAromatic AminesPd(OAc)₂ / BINAP / K₂CO₃Microwave, 30 minGoodResearchGate[14]
4-IodopyridinePyridin-3-amineNi(acac)₂ / Phenylboronic Ester / K₃PO₄Toluene83%PMC[15]
3-Halo-2-aminopyridinesPrimary/Secondary AminesRuPhos/BrettPhos Pre-catalysts / LiHMDSToluene, 100°CGood to HighPubMed[16]
Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol details the synthesis of 4-(Morpholino)-3-fluoropyridine-2-carbonitrile.

  • Reaction Setup: In an oven-dried Schlenk tube, add this compound (1.0 equiv), Cesium Carbonate (Cs₂CO₃, 2.0 equiv), and the palladium catalyst system (e.g., Pd₂(dba)₃, 2.5 mol% and Xantphos, 5 mol%).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add anhydrous, degassed 1,4-dioxane, followed by the amine coupling partner (e.g., morpholine, 1.2 equiv) via syringe.

  • Reaction: Seal the tube tightly and heat the reaction mixture to 100°C with stirring for 12-24 hours, or until TLC/LC-MS analysis indicates full consumption of the starting material.

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography.[13]

Relative Reactivity of C-X Bonds in Pd-Catalyzed Cross-Coupling cluster_reactivity I C-I (Iodopyridines) Br C-Br (Bromopyridines) I->Br Cl C-Cl (Chloropyridines) Br->Cl F C-F (Fluoropyridines) Cl->F note Oxidative addition becomes progressively more difficult down the series. Cl->note

Caption: Reactivity hierarchy of carbon-halogen bonds in cross-coupling.

Conclusion

This compound stands out as a highly valuable and reactive building block for the synthesis of complex pyridine derivatives. Its reactivity is dominated by the carbon-iodine bond at the C4 position, which undergoes selective and high-yielding Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This predictable regioselectivity, coupled with the electronic influence of the fluoro and cyano substituents, allows for the precise installation of diverse functionalities. The C-F bond remains inert under these conditions, offering a stable scaffold that is desirable in many pharmaceutical applications for its ability to enhance metabolic stability and binding affinity.[2] This predictable and selective reactivity makes it a superior choice for streamlined synthetic routes in drug discovery and materials science.

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions with 3-Fluoro-4-iodopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine scaffolds is a critical endeavor in medicinal chemistry and materials science, owing to their prevalence in a vast array of biologically active compounds and functional materials. 3-Fluoro-4-iodopyridine-2-carbonitrile is a particularly valuable building block, featuring a highly reactive carbon-iodine bond at the 4-position, which is ideal for palladium-catalyzed cross-coupling reactions, and a carbon-fluorine bond at the 3-position. The electron-withdrawing nitrile group at the 2-position further influences the electronic properties of the pyridine ring, making the selection of an appropriate catalyst system paramount for successful synthesis.

This guide provides a comparative overview of various catalysts for key cross-coupling reactions with this compound, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. The presented data, based on reactions with the closely related substrate 3-Fluoro-4-iodopyridine, offers a strong predictive foundation for catalyst performance. The additional electron-withdrawing effect of the 2-carbonitrile group is expected to enhance the reactivity of the C-I bond towards oxidative addition, potentially leading to faster reaction times or allowing for lower catalyst loadings.

Performance of Catalysts in Cross-Coupling Reactions

The choice of catalyst and ligands is crucial for the success of cross-coupling reactions, dictating the reaction's efficiency, substrate scope, and functional group tolerance. The reactivity of the C-X bond in halopyridines generally follows the trend I > Br > Cl, making the C-I bond in this compound the primary site of reaction.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide. For the coupling of 4-iodopyridines, traditional palladium catalysts often provide good to excellent yields.[1]

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ K₂CO₃Dioxane/H₂O90-1004-1285-95High selectivity for the C-I bond is expected.[2]
PdCl₂(dppf) Na₂CO₃Toluene/H₂O100-12012-2480-90Often used for more challenging substrates.[1]
Pd₂(dba)₃ / P(tBu)₃ K₃PO₄1,4-Dioxane802-6>90Highly active catalyst system for a broad range of substrates.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex with a copper(I) co-catalyst.[3][4]

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)Notes
PdCl₂(PPh₃)₂ CuIEt₃NTHF/DMF25-604-1685-95Standard conditions, generally high yielding.[2]
Pd(PPh₃)₄ CuIEt₃NTHF2516~85Effective for a range of functionalized alkynes.[5]
Nickel-Palladium Nanoparticles NoneVariousVariousVariousVariousHighEmerging catalyst systems with potential for lower palladium loading.[5]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The development of specialized ligands has been critical to the broad applicability of this reaction.[6]

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ BINAPK₂CO₃Toluene100 (MW)0.5GoodMicrowave conditions can significantly reduce reaction times.[7]
Pd₂(dba)₃ XPhosNaOtBuToluene10016HighA common and highly effective catalyst/ligand combination.
[Pd(allyl)Cl]₂ t-BuXPhosNaOtBuToluene10024HighEffective for coupling with various secondary amines.[8]
Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene. The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the product.[9]

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ Et₃NDMF10012-24Moderate-GoodA standard and widely used catalyst for Heck reactions.[10]
PdCl₂(PPh₃)₂ Et₃NAcetonitrile80-1008-16Moderate-GoodAnother common palladium precursor for this transformation.
[PdCl(allyl)]₂ VariousVarious702HighCan be a highly effective precursor in certain systems.[11]

Experimental Protocols

The following are generalized experimental protocols for the cross-coupling reactions. Optimization of specific parameters may be required for individual substrates.

General Experimental Workflow

G General Experimental Workflow for Cross-Coupling Reactions cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Substrate, Coupling Partner, and Base in a dry flask. atmosphere Purge flask with an inert gas (e.g., Argon). reagents->atmosphere solvent Add degassed solvent. atmosphere->solvent catalyst Add Catalyst System (Palladium source and Ligand). solvent->catalyst heating Heat the reaction mixture to the desired temperature with stirring. catalyst->heating monitoring Monitor reaction progress by TLC or LC-MS. heating->monitoring cooling Cool the reaction to room temperature. monitoring->cooling extraction Dilute with an organic solvent and wash with water/brine. cooling->extraction drying Dry the organic layer and concentrate. extraction->drying purification Purify the crude product by column chromatography. drying->purification

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[2]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[2]

  • Solvent Addition: Add degassed solvent (e.g., a mixture of dioxane and water, 4:1).[2]

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.[2]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Sonogashira Coupling Protocol
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).[2]

  • Solvent and Base Addition: Add an anhydrous, deoxygenated solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N or diisopropylamine, 2-3 equiv.).[2]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.[2]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.[12]

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.[12]

  • Purification: Dilute the residue with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.[12]

Buchwald-Hartwig Amination Protocol
  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Catalyst Preparation: In a separate glovebox or under an inert atmosphere, prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃) and the ligand (e.g., XPhos) in the reaction solvent.

  • Reaction: Add the catalyst solution to the reaction tube. Seal the tube and heat to the desired temperature (e.g., 100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction with an organic solvent and filter through a plug of celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Heck Reaction Protocol
  • Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the base (e.g., Et₃N, 1.5 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., DMF or acetonitrile).

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 100 °C). Monitor the reaction progress by GC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Conclusion

The selection of an optimal catalyst system for the cross-coupling of this compound is a critical step in the synthesis of complex, high-value molecules. While traditional palladium catalysts such as Pd(PPh₃)₄ and PdCl₂(dppf) are effective for many transformations, more advanced systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes can offer superior performance, particularly for more challenging couplings or when milder reaction conditions are required. The emergence of nickel-based or bimetallic catalysts also presents promising alternatives that may offer cost and sustainability advantages. The data and protocols provided in this guide serve as a valuable starting point for the development of robust and efficient synthetic routes to novel substituted pyridine derivatives.

References

A Comparative Guide to Validating the Purity of Synthesized 3-Fluoro-4-iodopyridine-2-carbonitrile by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the purity of synthesized 3-Fluoro-4-iodopyridine-2-carbonitrile, a key intermediate in pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is presented as the primary analytical technique, with its performance objectively compared against alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR). Supporting experimental protocols and comparative data are provided to assist researchers in selecting the most appropriate method for their needs.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is paramount to ensure the safety, efficacy, and reproducibility of the final drug product. This guide outlines a robust HPLC method for purity determination and provides a comparative analysis with other analytical techniques.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture, making it ideal for assessing the purity of synthesized compounds. A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate this compound from potential impurities, such as unreacted starting materials and side-products.

Experimental Protocol: RP-HPLC Method

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    Time (min) % Mobile Phase B
    0 30
    15 80
    20 80
    21 30

    | 25 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh approximately 1 mg of synthesized this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 100 µg/mL stock solution.

  • Further dilute the stock solution as needed for analysis.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Experimental Workflow for HPLC Purity Validation

cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_hplc_analysis HPLC Purity Validation cluster_result Result Synthesis Synthesis of 3-Fluoro-4- iodopyridine-2-carbonitrile Crude_Product Crude Product Synthesis->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Purified_Product Purified Product Column_Chromatography->Purified_Product Sample_Prep Sample Preparation (Dissolution & Filtration) Purified_Product->Sample_Prep HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Chromatogram Chromatogram Acquisition HPLC_Injection->Chromatogram Data_Analysis Data Analysis (Peak Integration & Purity Calculation) Chromatogram->Data_Analysis Purity_Report Purity Report Data_Analysis->Purity_Report

Caption: Workflow for HPLC Purity Validation of Synthesized Product.

Comparison with Alternative Analytical Techniques

While HPLC is a robust method for purity analysis, other techniques can provide complementary or confirmatory data. The choice of method depends on the specific requirements of the analysis, including the nature of potential impurities and the desired level of accuracy.

FeatureHPLC-UVGC-MSqNMR
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and boiling point, detection by mass spectrometry.Absolute quantification based on the nuclear magnetic resonance of atomic nuclei.
Primary Use Routine purity testing and quantification of non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents).Absolute purity determination without the need for a specific reference standard of the analyte.
Sample Volatility Not required.Required.Not required.
Quantification Relative (requires a reference standard of known purity).Relative (requires a reference standard).Absolute (primary method).
Limit of Detection Low (ng range).Very low (pg range for targeted ions).Higher than chromatographic methods (µg to mg range).
Structural Info Limited (retention time).Provides mass spectrum for structural elucidation of impurities.Provides detailed structural information of the main component and impurities.

Supporting Experimental Data (Hypothetical)

The following tables present hypothetical data to illustrate the comparison between the synthesized product and a commercial standard, as well as the results from different analytical techniques.

Table 1: HPLC Purity Comparison of Synthesized vs. Commercial this compound
SampleMain Peak Retention Time (min)Main Peak Area (%)Impurity 1 (Area %)Impurity 2 (Area %)Total Purity (%)
Synthesized Lot12.5499.250.45 (at 8.21 min)0.30 (at 10.98 min)99.25
Commercial Std.12.5599.850.10 (at 8.20 min)Not Detected99.85
Table 2: Comparison of Purity Results by Different Analytical Techniques for Synthesized Lot
Analytical TechniquePurity (%)Key Findings
HPLC-UV 99.25Two minor impurities detected.
GC-MS >99.9 (for volatile impurities)No significant volatile impurities detected. Residual solvent (DCM) at 50 ppm.
qNMR 99.1 (absolute purity)Confirms the high purity of the main component.

Experimental Protocols for Alternative Techniques

GC-MS Protocol for Residual Solvent Analysis
  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Sample Preparation: Headspace analysis of a solution of the compound in a suitable high-boiling solvent (e.g., DMSO).

qNMR Protocol for Absolute Purity Determination
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and non-overlapping signals (e.g., maleic acid, dimethyl sulfone).

  • Method:

    • Accurately weigh the synthesized compound and the internal standard into an NMR tube.

    • Dissolve in a known volume of deuterated solvent.

    • Acquire a ¹H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation.

    • Integrate the signals of the analyte and the internal standard.

    • Calculate the absolute purity based on the integral values, the number of protons, and the masses of the analyte and the internal standard.

Logical Relationship of Purity Analysis Techniques

cluster_analysis Purity Assessment cluster_evaluation Overall Purity Profile Synthesized_Product Synthesized 3-Fluoro-4- iodopyridine-2-carbonitrile HPLC HPLC-UV (Primary Purity Assay) Synthesized_Product->HPLC Non-volatile impurities GCMS GC-MS (Volatile Impurities) Synthesized_Product->GCMS Residual solvents & volatile by-products qNMR qNMR (Absolute Purity) Synthesized_Product->qNMR Orthogonal confirmation & absolute content Purity_Profile Comprehensive Purity Profile HPLC->Purity_Profile GCMS->Purity_Profile qNMR->Purity_Profile

Caption: Interrelation of Analytical Techniques for a Comprehensive Purity Profile.

Conclusion

Validating the purity of synthesized this compound is a critical step in drug development. This guide demonstrates that while HPLC is a highly effective and standard method for routine purity assessment, a comprehensive understanding of the impurity profile is best achieved by employing orthogonal techniques. GC-MS is invaluable for detecting volatile impurities, and qNMR provides a robust method for determining absolute purity without the need for a specific reference standard. By utilizing a combination of these methods, researchers can ensure the quality and consistency of this vital pharmaceutical intermediate.

A Comparative Guide to the Biological Activity of 3-Fluoro-4-iodopyridine-2-carbonitrile Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of derivatives of 3-fluoro-4-iodopyridine-2-carbonitrile. While direct experimental data on a series of derivatives of this specific scaffold is limited in publicly available research, this document summarizes the biological activities of closely related substituted pyridine-3-carbonitrile and nicotinonitrile compounds. The presented data, experimental protocols, and proposed mechanisms of action are intended to serve as a valuable resource for researchers interested in the therapeutic potential of this class of molecules.

Overview of Biological Activities

Derivatives of pyridine-3-carbonitrile have demonstrated a range of biological activities, with the most prominent being anticancer and antimicrobial effects. The electronic and steric properties of substituents on the pyridine ring play a crucial role in modulating their potency and selectivity. The presence of a fluorine atom, as in the core scaffold of this compound, is known to often enhance metabolic stability and binding affinity.

Comparative Analysis of Anticancer Activity

Several studies have reported the cytotoxic effects of substituted pyridine-3-carbonitrile derivatives against various cancer cell lines. The data presented below is a compilation from studies on related, but not identical, molecular scaffolds.

Table 1: Anticancer Activity of Substituted Pyridine-3-Carbonitrile Derivatives

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
Series 1 4-FluorophenylH2,4-DichlorophenylMCF-70.01 ± 0.002[1]
PC-30.02 ± 0.001[1]
HCT-1160.01 ± 0.001[1]
Series 2 Naphthalen-1-yl-4-ChlorophenylNCIH 4600.025 ± 0.0026[2]
RKOP 270.016 ± 0.002[2]
HeLa0.127 ± 0.025[2]
Series 3 Phenyl4-ChlorophenylHHCT-1161.14[3]
MCF-71.54[3]

Note: The compound structures in the referenced studies are more complex than the simple substituted pyridine implied in this table but are based on a pyridine-3-carbonitrile core. IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Comparative Analysis of Antimicrobial Activity

Substituted pyridine derivatives have also been investigated for their efficacy against various microbial strains. The minimum inhibitory concentration (MIC) is a common metric used to quantify this activity.

Table 2: Antimicrobial Activity of Substituted Pyridine Derivatives

Compound IDR GroupBacterial StrainMIC (µg/mL)Reference
Series 4 1-AdamantylthioStreptococci15-30[4]
Series 5 N-alkylated pyridinium saltsS. aureus56 ± 0.5% inhibition at 100 µg/mL[5]
E. coli55 ± 0.5% inhibition at 100 µg/mL[5]

Note: The data presented is for a diverse range of pyridine derivatives and not specifically for this compound derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of novel pyridine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Experimental Workflow:

MTT_Assay_Workflow A 1. Cell Seeding Seed cancer cells in a 96-well plate and incubate for 24h. B 2. Compound Treatment Add serial dilutions of the test compounds to the wells and incubate for 48-72h. A->B C 3. MTT Addition Add MTT solution to each well and incubate for 4h to allow formazan crystal formation. B->C D 4. Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. C->D E 5. Absorbance Reading Measure the absorbance at 570 nm using a microplate reader. D->E F 6. Data Analysis Calculate the IC50 value by plotting cell viability against compound concentration. E->F

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • MTT Incubation: After 48-72 hours of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Workflow:

MIC_Workflow A 1. Compound Dilution Prepare serial twofold dilutions of the test compounds in a 96-well plate. B 2. Inoculum Preparation Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard). A->B C 3. Inoculation Add the bacterial inoculum to each well of the microplate. B->C D 4. Incubation Incubate the plate at 37°C for 18-24 hours. C->D E 5. MIC Determination Visually inspect the wells for turbidity. The MIC is the lowest concentration with no visible growth. D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Potential Signaling Pathways

While the exact molecular targets of many pyridine-carbonitrile derivatives are still under investigation, their anticancer effects are often attributed to the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. One such hypothetical target could be a protein kinase cascade.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Inhibitor Pyridine Derivative (Inhibitor) Inhibitor->Kinase2 Inhibits Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Hypothetical inhibition of a kinase signaling pathway by a pyridine derivative.

This diagram illustrates a plausible mechanism where a pyridine derivative acts as an inhibitor of a key kinase (Kinase B) in a signaling cascade, thereby preventing the downstream activation of transcription factors responsible for genes involved in cell proliferation and survival.

Conclusion and Future Directions

The available data on related pyridine-carbonitrile compounds suggest that derivatives of this compound are promising candidates for further investigation as potential anticancer and antimicrobial agents. The synthetic versatility of the pyridine scaffold allows for the introduction of a wide range of substituents at the 4-position (by replacing the iodine atom), enabling the exploration of structure-activity relationships and the optimization of biological activity.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives. Such studies will be crucial to elucidate the specific molecular targets and mechanisms of action, and to fully assess the therapeutic potential of this promising class of compounds.

References

A Comparative Guide to the Synthesis of 3-Fluoro-4-iodopyridine-2-carbonitrile: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of highly functionalized pyridine derivatives is a critical aspect of modern medicinal chemistry. 3-Fluoro-4-iodopyridine-2-carbonitrile is a valuable building block, incorporating a unique substitution pattern that allows for diverse downstream modifications. This guide provides a comprehensive analysis of the primary synthetic route to this compound and offers a comparative perspective by examining an alternative strategy for the synthesis of a closely related analogue, 3-fluoro-4-iodopyridine. This comparison will highlight the trade-offs in terms of yield, cost, safety, and scalability.

Overview of Synthetic Strategies

The synthesis of this compound is predominantly achieved through a directed ortho-metalation (DoM) approach, specifically via lithiation, followed by iodination. This method takes advantage of the directing effect of the cyano and fluoro groups to achieve regioselective functionalization. While direct comparisons of multiple routes to the exact target molecule are scarce in the literature, a valuable analysis can be drawn by contrasting this approach with the widely used Sandmeyer reaction for the synthesis of the related compound, 3-fluoro-4-iodopyridine.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the synthesis of this compound via lithiation and the synthesis of 3-Fluoro-4-iodopyridine via a Sandmeyer reaction, providing a clear cost-benefit analysis of these two distinct synthetic methodologies.

MetricRoute 1: Lithiation/Iodination (to this compound)Route 2: Sandmeyer Reaction (to 3-Fluoro-4-iodopyridine)
Starting Material 3-Fluoropyridine-2-carbonitrile3-Fluoro-4-aminopyridine
Key Reagents Lithium diisopropylamide (LDA), n-Butyllithium, IodineSodium nitrite, Sulfuric acid, Potassium iodide
Overall Yield 55.2%[1]50-70%
Number of Steps 1 (from 3-fluoropyridine-2-carbonitrile)1 (from 3-fluoro-4-aminopyridine)
Total Reaction Time Approximately 3-4 hoursApproximately 2-3 hours
Starting Material Cost ~$115/5g for 3-Fluoropyridine-2-carbonitrile~$114/1g for 3-Fluoro-4-aminopyridine
Safety Considerations Use of pyrophoric n-butyllithium, cryogenic temperatures (-78 °C), moisture-sensitive reagents.Handling of corrosive sulfuric acid, potential for explosive diazonium intermediates, evolution of nitrogen gas.

Experimental Protocols

Route 1: Synthesis of this compound via Lithiation/Iodination

Experimental Protocol:

  • Preparation of LDA: In a dry reaction flask under an inert atmosphere, dissolve diisopropylamine (1.6 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C. Slowly add n-butyllithium (1.6 equivalents) dropwise to the stirred solution. After the addition is complete, warm the mixture to 0 °C and stir for 30 minutes, then cool back down to -78 °C.

  • Lithiation: In a separate dry flask under an inert atmosphere, dissolve 3-fluoropyridine-2-carbonitrile (1.0 equivalent) in anhydrous THF and cool to -78 °C.

  • Iodination: To the solution of 3-fluoropyridine-2-carbonitrile, add the freshly prepared LDA solution (1.6 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the resulting dark-colored solution for 1 hour at this temperature. Subsequently, add a solution of iodine (1.1 equivalents) in THF rapidly. Continue stirring at -78 °C for another hour.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Allow the mixture to warm to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.[1]

Route 2: Synthesis of 3-Fluoro-4-iodopyridine via Sandmeyer Reaction

Experimental Protocol:

  • Diazotization: In a flask, add 3-fluoro-4-aminopyridine (1.0 equivalent) to a solution of sulfuric acid in water, keeping the temperature below 10 °C. Cool the mixture to 0-5 °C in an ice-salt bath. Prepare a solution of sodium nitrite (1.1 equivalents) in water. Add the sodium nitrite solution dropwise to the stirred aminopyridine solution, maintaining the temperature between 0-5 °C. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Iodination: In a separate flask, prepare a solution of potassium iodide (1.5 equivalents) in water. Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.

  • Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour. Cool the mixture to room temperature and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers and wash with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or silica gel column chromatography to yield 3-fluoro-4-iodopyridine.

Mandatory Visualization

Lithiation_Iodination_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product 3-Fluoropyridine-2-carbonitrile 3-Fluoropyridine-2-carbonitrile Lithiation Lithiation 3-Fluoropyridine-2-carbonitrile->Lithiation LDA LDA LDA->Lithiation Iodine Iodine Iodination Iodination Iodine->Iodination Lithiation->Iodination This compound This compound Iodination->this compound

Caption: Synthetic pathway to this compound via lithiation and iodination.

Sandmeyer_Reaction_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product 3-Fluoro-4-aminopyridine 3-Fluoro-4-aminopyridine Diazotization Diazotization 3-Fluoro-4-aminopyridine->Diazotization NaNO2_H2SO4 NaNO2 / H2SO4 NaNO2_H2SO4->Diazotization KI Potassium Iodide Iodination Iodination KI->Iodination Diazotization->Iodination 3-Fluoro-4-iodopyridine 3-Fluoro-4-iodopyridine Iodination->3-Fluoro-4-iodopyridine

Caption: Synthetic pathway to 3-Fluoro-4-iodopyridine via the Sandmeyer reaction.

Conclusion

The synthesis of this compound is effectively achieved through a directed ortho-metalation strategy, providing a moderate yield of the desired product. This route, however, necessitates the use of pyrophoric and moisture-sensitive reagents, requiring stringent anhydrous and cryogenic conditions. In contrast, the Sandmeyer reaction, a workhorse in aromatic chemistry, offers a viable alternative for the synthesis of the related 3-fluoro-4-iodopyridine with comparable yields and potentially lower starting material costs on a larger scale. The choice between these methodologies will ultimately depend on the specific requirements of the research, including the availability and cost of starting materials, the scale of the synthesis, and the laboratory's capabilities for handling hazardous reagents. For the synthesis of the title compound, the lithiation approach remains the most direct and reported method. Future research may explore alternative routes, such as a Sandmeyer reaction on a suitable amino-substituted precursor, to provide a more direct comparison and potentially a more cost-effective and scalable synthesis.

References

A Spectroscopic Guide to 3-Fluoro-4-iodopyridine-2-carbonitrile and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the key pharmaceutical intermediate, 3-Fluoro-4-iodopyridine-2-carbonitrile, and its precursors, 2-Cyano-3-fluoropyridine and 3-Fluoropyridine. Understanding the distinct spectral characteristics of these compounds is crucial for reaction monitoring, quality control, and structural elucidation in synthetic chemistry and drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its precursors. This data has been compiled from various spectroscopic databases and literature sources.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm and Coupling Constants (J) Hz
This compound Data not readily available in public literature. Predicted shifts: ~8.3 (d, J≈5 Hz, H-6), ~7.8 (t, J≈5 Hz, H-5).
2-Cyano-3-fluoropyridine ~8.5 (m, 1H), ~7.9 (m, 1H), ~7.5 (m, 1H)
3-Fluoropyridine ~8.4 (m, 2H), ~7.4 (m, 1H), ~7.2 (m, 1H)[1]

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm
This compound Data not readily available in public literature.
2-Cyano-3-fluoropyridine Data not readily available in public literature.
3-Fluoropyridine ~158 (d, J≈235 Hz), ~147 (d, J≈19 Hz), ~138 (d, J≈6 Hz), ~124 (d, J≈4 Hz), ~123 (d, J≈22 Hz)

Table 3: IR Spectroscopic Data (Key Peaks)

CompoundWavenumber (cm⁻¹) and Functional Group Assignment
This compound ~2230 (C≡N stretch), ~1600-1400 (C=C and C=N aromatic ring stretches), ~1200 (C-F stretch), ~600 (C-I stretch)
2-Cyano-3-fluoropyridine ~3050 (Ar-H stretch), ~2235 (C≡N stretch), ~1580, 1470, 1420 (aromatic ring stretches), ~1250 (C-F stretch)[2][3]
3-Fluoropyridine ~3050 (Ar-H stretch), ~1590, 1480, 1420 (aromatic ring stretches), ~1250 (C-F stretch)[4][5]

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z) and Key Fragments
This compound [M]⁺: 248. Key fragments may include loss of I (m/z 121) and CN (m/z 222).[6][7][8][9]
2-Cyano-3-fluoropyridine [M]⁺: 122. Key fragments may include loss of HCN (m/z 95) and F (m/z 103).[2][10]
3-Fluoropyridine [M]⁺: 97. Key fragments may include loss of HCN (m/z 70) and F (m/z 78).[11]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample or 10-20 µL of the liquid sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect 16 to 64 scans for sufficient signal-to-noise ratio.

    • Process the data with a line broadening of 0.3 Hz.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled one-dimensional carbon spectrum.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

    • Collect a larger number of scans (e.g., 1024 to 4096) to achieve adequate signal intensity.

    • Process the data with a line broadening of 1-2 Hz.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • For solid samples, place a small amount of the powder directly onto the ATR crystal.

    • For liquid samples, place a single drop onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory (e.g., diamond or germanium crystal).

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum.

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

    • The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation (Electron Ionization - EI):

    • For direct infusion, dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 10-100 ng/µL.

    • For GC-MS analysis, prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent.

  • Instrumentation: Use a mass spectrometer with an electron ionization source, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition:

    • Introduce the sample into the ion source. For direct infusion, a heated probe is used. For GC-MS, the sample is introduced via the gas chromatograph.

    • The standard electron energy for ionization is 70 eV.

    • Set the mass analyzer to scan a relevant mass range (e.g., m/z 40-500).

Visualizations

Synthetic Pathway

The following diagram illustrates the synthetic route from the basic precursor, 3-Fluoropyridine, to the final product, this compound.

Synthesis_Pathway 3-Fluoropyridine 3-Fluoropyridine 2-Cyano-3-fluoropyridine 2-Cyano-3-fluoropyridine 3-Fluoropyridine->2-Cyano-3-fluoropyridine Cyanation This compound This compound 2-Cyano-3-fluoropyridine->this compound Iodination

Caption: Synthetic pathway to this compound.

Experimental Workflow

This diagram outlines the typical workflow for the spectroscopic analysis of the target compounds.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolution Sample->Dissolution NMR NMR Dissolution->NMR Deuterated Solvent IR IR Dissolution->IR Direct Application (ATR) MS MS Dissolution->MS Volatile Solvent Data_Processing Data_Processing NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure_Elucidation Data_Processing->Structure_Elucidation

Caption: General workflow for spectroscopic comparison.

References

A Comparative Guide to Benzofuran Synthesis: Evaluating Alternatives to 3-Fluoro-4-iodopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The synthesis of functionalized benzofurans is, therefore, a critical endeavor in drug discovery and development. While building blocks such as 3-Fluoro-4-iodopyridine-2-carbonitrile offer a potential route to novel benzofuran-fused heterocycles, a wealth of alternative, well-established, and versatile methods exist for the construction of the benzofuran ring system. This guide provides an objective comparison of prominent alternative synthetic strategies, supported by experimental data, to inform the selection of the most appropriate method for your research needs.

Hypothetical Benzofuran Synthesis from a Pyridine Building Block

A plausible, albeit specialized, route to a benzofuran-fused pyridine, specifically a 2-aryl-3-cyanobenzofuro[2,3-b]pyridine, could be envisioned starting from this compound. This pathway would likely involve a sequential Sonogashira cross-coupling reaction with a terminal alkyne, followed by an intramolecular cyclization. The reactivity of the 4-iodo position is significantly higher than the 3-fluoro position in palladium-catalyzed cross-coupling reactions, allowing for selective alkynylation. The subsequent intramolecular cyclization of the resulting 2-(pyridin-4-ylethynyl)phenol would then furnish the desired tricyclic heteroaromatic system.

G cluster_0 Hypothetical Synthesis A This compound C Sonogashira Coupling (Pd catalyst, Cu co-catalyst, base) A->C B Terminal Alkyne (e.g., 2-ethynylphenol) B->C D Alkynylated Pyridine Intermediate C->D C-C bond formation E Intramolecular Cyclization (e.g., base or heat) D->E F 2-Aryl-3-cyanobenzofuro[2,3-b]pyridine E->F C-O bond formation

Caption: Hypothetical two-step synthesis of a benzofuro[2,3-b]pyridine.

Comparison of Alternative Benzofuran Synthesis Methodologies

Several robust and versatile alternatives to the above-mentioned specialized route exist for the general synthesis of benzofurans. This guide will focus on three prominent methods:

  • Palladium-Catalyzed Sonogashira Coupling of o-Iodophenols with Terminal Alkynes: A widely used and reliable one-pot method for the synthesis of 2-substituted benzofurans.

  • Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols with Internal Alkynes: A more recent development that allows for the synthesis of polysubstituted benzofurans from readily available phenols and alkynes.

  • One-Pot Synthesis from Phenols and α-Haloketones using Titanium Tetrachloride (TiCl₄): A classical yet effective method for the regioselective synthesis of benzofurans.

The following table summarizes the key quantitative data for these alternative methodologies, providing a basis for comparison.

MetricMethod A: Pd-Catalyzed Sonogashira CouplingMethod B: Cu-Catalyzed Oxidative CyclizationMethod C: TiCl₄-Catalyzed Synthesis
Starting Materials o-Iodophenol, Terminal AlkynePhenol, Internal AlkynePhenol, α-Haloketone
Catalyst/Reagent Pd Catalyst (e.g., PdCl₂(PPh₃)₂), CuICu Catalyst (e.g., Cu(OAc)₂)TiCl₄
Typical Reaction Time 2 - 24 hours12 - 24 hours1 - 5 hours
Typical Temperature Room Temperature to 100 °C100 - 120 °C0 °C to Reflux
Typical Yield 70 - 95%60 - 90%65 - 85%
Key Advantages High yields, broad substrate scope, one-potReadily available starting materialsSimple procedure, good regioselectivity
Key Disadvantages Requires pre-functionalized o-iodophenolHigher temperatures, potential for side productsStoichiometric use of Lewis acid

Experimental Protocols

Method A: Palladium-Catalyzed Sonogashira Coupling of o-Iodophenols with Terminal Alkynes

This one-pot procedure involves the initial palladium/copper-catalyzed cross-coupling of an o-iodophenol with a terminal alkyne, followed by an in-situ intramolecular cyclization to afford the 2-substituted benzofuran.

General Procedure: To a solution of o-iodophenol (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., THF or DMF) is added a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0-3.0 equiv.). The reaction mixture is stirred at room temperature or heated (e.g., 60-80 °C) until the starting material is consumed (monitored by TLC). Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-substituted benzofuran.

G cluster_1 Method A: Pd-Catalyzed Sonogashira Coupling A o-Iodophenol C PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) A->C B Terminal Alkyne B->C D 2-Substituted Benzofuran C->D One-pot reaction

Caption: Workflow for Pd-catalyzed benzofuran synthesis.

Method B: Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols with Internal Alkynes

This method provides a route to polysubstituted benzofurans from simple phenols and internal alkynes under aerobic conditions.

General Procedure: A mixture of the phenol (1.0 equiv.), the internal alkyne (1.5 equiv.), a copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.) in a suitable solvent (e.g., DMF or DMSO) is stirred at an elevated temperature (e.g., 120 °C) under an atmosphere of air or oxygen for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The residue is purified by flash column chromatography to afford the desired polysubstituted benzofuran.

G cluster_2 Method B: Cu-Catalyzed Oxidative Cyclization A Phenol C Cu(OAc)₂, Base, O₂ A->C B Internal Alkyne B->C D Polysubstituted Benzofuran C->D One-pot reaction

Caption: Workflow for Cu-catalyzed benzofuran synthesis.

Method C: One-Pot Synthesis from Phenols and α-Haloketones using TiCl₄

This classical approach offers a direct and often high-yielding synthesis of 2,3-disubstituted benzofurans.

General Procedure: To a solution of the phenol (1.0 equiv.) and the α-haloketone (1.1 equiv.) in a suitable solvent (e.g., CH₂Cl₂ or 1,2-dichloroethane) at 0 °C is added titanium tetrachloride (TiCl₄, 1.5-2.0 equiv.) dropwise. The reaction mixture is then stirred at room temperature or heated to reflux for 1-5 hours until the reaction is complete (monitored by TLC). The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of NaHCO₃. The mixture is then extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to give the desired benzofuran.

G cluster_3 Method C: TiCl₄-Catalyzed Synthesis A Phenol C TiCl₄ A->C B α-Haloketone B->C D 2,3-Disubstituted Benzofuran C->D One-pot reaction

Caption: Workflow for TiCl₄-catalyzed benzofuran synthesis.

Conclusion

While the use of highly functionalized building blocks like this compound can provide access to unique and complex benzofuran-fused heterocyclic systems, a variety of robust, efficient, and well-documented alternative methods are available for the synthesis of the core benzofuran scaffold. The choice of the optimal synthetic route will depend on several factors, including the desired substitution pattern of the final product, the availability and cost of starting materials, and the desired scale of the reaction.

  • Palladium-catalyzed Sonogashira coupling offers high yields and a broad substrate scope for the synthesis of 2-substituted benzofurans but requires the synthesis of o-iodophenols.

  • Copper-catalyzed oxidative cyclization utilizes readily available phenols and alkynes, providing access to polysubstituted benzofurans, though it may require higher reaction temperatures.

  • The TiCl₄-catalyzed method is a straightforward and often high-yielding one-pot procedure for 2,3-disubstituted benzofurans but involves the use of a stoichiometric amount of a strong Lewis acid.

For researchers in drug development, a thorough evaluation of these and other available synthetic methodologies is crucial for the efficient and cost-effective production of novel benzofuran-based therapeutic agents. This guide provides a starting point for this evaluation, highlighting the key parameters and experimental considerations for several of the most powerful and versatile approaches to benzofuran synthesis.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3-Fluoro-4-iodopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 3-Fluoro-4-iodopyridine-2-carbonitrile, ensuring the safety of your personnel and the protection of our environment.

Chemical Profile and Hazards

PropertyData
Chemical Name This compound
CAS Number 669066-35-7
Molecular Formula C₆H₂FIN₂[1][2]
Molar Mass 248.00 g/mol [2]
Physical State Solid
Known Hazards Based on analogous compounds: Skin Corrosion/Irritation, Serious Eye Damage/Irritation.[3][4]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use and disposed of after contamination.[5]To prevent skin contact and absorption.
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for larger quantities.[4][5]To protect eyes from splashes and dust.
Skin and Body Protection Lab coat, closed-toe shoes, and long pants. For larger spills, impervious clothing may be required.[4][5]To prevent accidental skin exposure.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[3][6] If dust or aerosols are generated, a respirator may be necessary.To avoid inhalation of harmful dust or vapors.

Disposal Workflow

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance.

G cluster_0 Preparation cluster_1 Waste Segregation & Collection cluster_2 Container Management cluster_3 Final Disposal A Wear Appropriate PPE B Work in a Ventilated Area (Fume Hood) C Identify as Halogenated Organic Waste B->C D Use a Designated, Labeled, and Compatible Waste Container C->D E Do Not Mix with Incompatible Waste (e.g., Strong Oxidizers, Acids) D->E F Keep Container Securely Closed When Not in Use E->F G Store in a Cool, Dry, and Well-Ventilated Secondary Containment Area F->G H Arrange for Pickup by Institutional EHS or a Licensed Waste Disposal Contractor G->H I Complete all Necessary Waste Disposal Paperwork H->I

Caption: Workflow for the safe disposal of this compound.

Detailed Experimental Protocols for Disposal

Step 1: Waste Identification and Segregation

  • Classify the Waste : this compound is a halogenated organic compound. It should be segregated into a waste stream specifically for halogenated organic solids.

  • Avoid Mixing : Do not mix this waste with non-halogenated solvents, strong acids, bases, or oxidizers to prevent dangerous chemical reactions.[6] Mixing different waste streams can also significantly increase disposal costs.[7]

Step 2: Waste Collection and Containerization

  • Select an Appropriate Container : Use a chemically compatible, leak-proof container with a secure screw-top cap.[6] Polyethylene or glass containers are generally suitable.[6] The container should be in good condition.[7]

  • Label the Container : The container must be clearly labeled with the words "Hazardous Waste".[6][7] The label must also include the full chemical name: "this compound" (no abbreviations or formulas) and the approximate quantity.[6]

  • Transferring the Waste : Carefully transfer the solid waste into the designated container, minimizing the creation of dust. If any material contaminates the exterior of the container, decontaminate it immediately. Keep the container closed at all times except when adding waste.[7]

Step 3: Spill Management

In the event of a spill:

  • Evacuate and Ventilate : Ensure the area is well-ventilated and restrict access.

  • Absorb the Spill : For small spills, use an inert absorbent material like vermiculite or sand.[6] Do not use combustible materials like paper towels to absorb the chemical itself.

  • Collect and Dispose : Carefully sweep or scoop the absorbed material and the spilled substance into the designated hazardous waste container.[4] Avoid generating dust.[3]

  • Decontaminate : Clean the spill area with a suitable solvent, and collect the rinsate as hazardous waste.[6]

Step 4: Storage and Final Disposal

  • Temporary Storage : Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[4] Secondary containment is recommended.

  • Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[6]

  • Documentation : Complete all required paperwork for the hazardous waste pickup, ensuring an accurate description of the waste.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory, building trust in your operational excellence beyond the products you create.

References

Essential Safety and Operational Guide for 3-Fluoro-4-iodopyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 3-Fluoro-4-iodopyridine-2-carbonitrile. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and GHS Classification

This compound is a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data[1]:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Eye Damage/Irritation: Causes serious eye irritation.

Due to the presence of the carbonitrile group, there is a potential for the release of cyanide under certain conditions, such as in the presence of strong acids or during combustion.

Physical and Chemical Properties

A summary of the known quantitative data for this compound is provided in the table below. This information is crucial for safe handling and storage.

PropertyValue
Molecular Formula C₆H₂FIN₂
Molecular Weight 248.00 g/mol
Appearance Not specified (likely a solid)
Boiling Point Not available
Melting Point Not available
Flash Point Not available
Vapor Pressure Not available
Autoignition Temperature Not available
Solubility Not specified

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound. The following recommendations are based on the known hazards and general best practices for handling pyridine derivatives and nitrile compounds.[2][3][4][5]

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection - Gloves: Butyl rubber or neoprene gloves are recommended for handling pyridine compounds. Nitrile gloves may be used for incidental contact but should be changed immediately upon contamination. Always consult the glove manufacturer's resistance guide.[2] - Lab Coat: A chemical-resistant, fully-buttoned lab coat.Prevents skin contact, which can cause irritation and systemic toxicity.
Respiratory Protection - All handling of solids and solutions should be conducted in a certified chemical fume hood.[2] - If a fume hood is not available or in case of a large spill, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.Minimizes inhalation of dust or vapors, which are harmful.

Safe Handling and Storage

Proper handling and storage are essential to prevent exposure and accidents.

Handling:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[2][6]

  • Avoid generating dust.

  • Ground and bond containers when transferring material to prevent static discharge.[4][7]

  • Use non-sparking tools.[7][8]

  • Avoid contact with skin, eyes, and clothing.[9]

  • Do not eat, drink, or smoke in the laboratory.[7]

  • Wash hands thoroughly after handling.[7]

Storage:

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2][6][10]

  • Keep containers tightly closed to prevent contamination and reaction with moisture or air.[2][10]

  • Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]

  • Containers, even empty ones, may contain hazardous residues and should be handled with care.[8]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First-Aid Measures:

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[12][13]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

Spill Response:

  • Small Spills: Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand or vermiculite.[6] Collect the absorbed material into a sealed container for proper disposal.

  • Large Spills: Evacuate the area immediately. Contact your institution's emergency response team.

Firefighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5]

  • Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.

  • Specific Hazards: Combustion may produce toxic gases, including nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen fluoride, hydrogen iodide, and hydrogen cyanide.[5] Containers may explode in a fire.[5]

  • Protective Equipment: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[5]

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[14][15]

  • Waste Collection: Collect waste in a designated, labeled, and sealed container. Do not mix with non-halogenated waste.[14][15][16]

  • Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations.[17]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container should then be disposed of according to institutional guidelines.

Experimental Workflow and Logical Relationships

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh handling_transfer Transfer to Reaction handling_weigh->handling_transfer emergency_spill Spill handling_weigh->emergency_spill post_decon Decontaminate Glassware handling_transfer->post_decon emergency_exposure Personal Exposure handling_transfer->emergency_exposure emergency_fire Fire handling_transfer->emergency_fire post_waste Dispose of Waste post_decon->post_waste post_doff Doff PPE post_waste->post_doff

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.